5-Chloro-2-thiophenecarboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSBOVWPHXCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178800 | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24065-33-6 | |
| Record name | 5-Chloro-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24065-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-thiophenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024065336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24065-33-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-THIOPHENECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV5SRC3PJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-thiophenecarboxylic acid (CAS No: 24065-33-6), a key intermediate in the pharmaceutical industry. The information is presented to support research, development, and quality control activities.
Core Physicochemical Data
This compound is a halogenated heterocyclic compound with the molecular formula C₅H₃ClO₂S.[1][2][3][4][5][6] Its properties make it a crucial building block, particularly in the synthesis of anticoagulants like Rivaroxaban (B1684504).[7][8][9][10] The compound typically appears as a cream-yellow or white to light yellow crystal powder.[7][8][11][12]
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 162.59 g/mol | [3][4][5][6][7][8][13] |
| Melting Point | 154-158 °C (lit.) | [3][4][6][7][8][9][11][13] |
| 146-150 °C | [14][15] | |
| Boiling Point | 287.0 ± 20.0 °C (Predicted) | [7][8][11][13] |
| pKa | 3.32 ± 0.10 (Predicted) | [7][9][12][13] |
| Solubility | Slightly soluble in DMSO and Methanol | [7][9][13][16] |
| logP (Octanol-Water) | 2.0997 | [5] |
| Density | 1.466 g/cm³ (estimate) | [7][11][13] |
| Flash Point | 127.4 °C | [13] |
| Vapor Pressure | 0.00119 mmHg at 25°C | [13] |
| Appearance | Powder / Solid | [7][11][13] |
| Color | Cream-yellow | [7][8][9][11][13] |
Experimental Protocols
While many of the reported values are predicted or from literature, standard experimental protocols can be employed to verify these properties. The following sections detail generalized methodologies for determining pKa, solubility, and logP.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common and accurate method for its determination is potentiometric titration.[4][9][17]
Methodology:
-
Preparation: A precise amount of this compound is weighed and dissolved in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.[4] The solution is placed in a reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode.[9]
-
Titration: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), is added to the acidic solution in small, precise increments.[9]
-
Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process continues until the pH has passed the equivalence point and stabilized in the basic region.[9]
-
Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The equivalence point, where the acid has been completely neutralized, is identified as the inflection point of the curve (the point of the steepest slope).[4][17]
-
Calculation: The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is determined. At this point, the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.[4]
Determination of Aqueous Solubility
Solubility is a fundamental property that influences the bioavailability and formulation of drug substances. A standard method for determining the solubility of an organic compound is as follows:
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.[18]
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (often 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[18]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes that could affect the solubility.[18]
-
Quantification: A known volume of the clear, saturated solution is carefully removed. The concentration of the dissolved this compound in this aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the mass of the compound dissolved per unit volume of the solvent (e.g., in mg/L or g/100 mL) at the specified temperature.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.[3][6][19]
Methodology:
-
Solvent Preparation: Two immiscible solvents, typically n-octanol and water (or a pH 7.4 phosphate (B84403) buffer for determining logD), are pre-saturated with each other by vigorous mixing followed by separation.[6][19] This step is crucial to prevent volume changes during the experiment.
-
Partitioning: A small, known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 30 minutes) to facilitate the partitioning of the compound between the two phases.[6] The mixture is then allowed to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this separation.[6]
-
Analysis: A sample is carefully taken from each phase (the n-octanol layer and the aqueous layer). The concentration of the compound in each sample is measured using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry.[3]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[6]
Synthesis and Application Pathways
This compound is a vital intermediate. Its synthesis can be achieved through several routes, and its primary application is in the production of the anticoagulant drug Rivaroxaban.
Caption: Synthesis routes for this compound.[2][8][10]
The primary industrial use of this compound is as a reactant in the final amide coupling step to produce Rivaroxaban.
Caption: Final step in Rivaroxaban synthesis using the title compound.[1][7][13][14]
References
- 1. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.williams.edu [web.williams.edu]
- 5. scribd.com [scribd.com]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 12. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 13. US9663505B2 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. quora.com [quora.com]
- 19. LogP / LogD shake-flask method [protocols.io]
In-Depth Technical Guide: Solubility of 5-Chloro-2-thiophenecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-thiophenecarboxylic acid, a key intermediate in pharmaceutical synthesis, particularly for the anticoagulant Rivaroxaban.[1] This document compiles available solubility data, outlines detailed experimental protocols for its determination, and visualizes its critical role in synthetic pathways.
Introduction
This compound (C₅H₃ClO₂S, CAS No: 24065-33-6) is a crystalline solid that serves as a vital building block in the synthesis of various pharmaceutically active compounds.[1] Its solubility in different organic solvents is a critical parameter for process development, optimization of reaction conditions, and purification procedures in a laboratory and industrial setting. Understanding its solubility profile allows for the selection of appropriate solvent systems to ensure efficient and scalable synthetic routes.
Physicochemical Properties
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. The available information is primarily qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4][5] |
| Methanol | Slightly Soluble[4][5] |
| Water | Sparingly Soluble |
To address the gap in quantitative data, a generalized experimental protocol for determining the solubility of this compound is provided in the following section. This protocol can be adapted by researchers to generate precise solubility data for their specific solvent systems and temperature conditions.
Experimental Protocol for Solubility Determination
The following section details a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is straightforward and can be performed with standard laboratory equipment.
Principle
A saturated solution of this compound is prepared in the solvent of interest at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated based on the mass of the solute and the volume of the solvent.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette. To avoid drawing up solid particles, it is advisable to use a pipette tip with a filter or to filter the solution through a syringe filter compatible with the solvent.
-
-
Solvent Evaporation:
-
Transfer the collected aliquot of the saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent in a fume hood. For less volatile solvents, a gentle stream of nitrogen or heating in an oven at a temperature below the decomposition point of the solute may be necessary. Ensure complete removal of the solvent.
-
-
Mass Determination:
-
Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation of Solubility
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Solubility ( g/100 mL):
Solubility = (Mass of solute (g) / Volume of aliquot (mL)) * 100
-
Solubility (mol/L):
Solubility = (Mass of solute (g) / (Molecular weight of solute ( g/mol ) * Volume of aliquot (L)))
Role in Rivaroxaban Synthesis
This compound is a crucial starting material for the synthesis of Rivaroxaban, a widely used anticoagulant. The general synthetic pathway involves the conversion of this compound into its corresponding acid chloride, which is then reacted with a key amine intermediate to form the final Rivaroxaban molecule.
Below is a diagram illustrating the high-level workflow of this synthetic process.
Caption: High-level workflow for the synthesis of Rivaroxaban.
Conclusion
While quantitative solubility data for this compound in organic solvents remains a gap in the readily available scientific literature, this guide provides the necessary qualitative information and a robust experimental framework for researchers to determine these critical parameters. The established role of this compound as a key precursor in the synthesis of Rivaroxaban underscores the importance of understanding its physicochemical properties for the efficient development and manufacturing of life-saving pharmaceuticals. The provided workflow for Rivaroxaban synthesis visually articulates this crucial industrial application.
References
Spectroscopic Profile of 5-Chloro-2-thiophenecarboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-thiophenecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 7.618[1] | Doublet | H3 (Thiophene ring) | DMSO-d₆ |
| 7.231[1] | Doublet | H4 (Thiophene ring) | DMSO-d₆ |
| ~12.0 | Broad Singlet | -COOH | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| 165-185[2][3] | C=O (Carboxylic acid) | Typical range for a carboxyl carbon. |
| Not available | C2 (Thiophene ring) | |
| Not available | C3 (Thiophene ring) | |
| Not available | C4 (Thiophene ring) | |
| Not available | C5 (Thiophene ring) |
Specific chemical shifts for the thiophene (B33073) ring carbons were not publicly available in the searched literature.
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500[2][4] | O-H stretch (Carboxylic acid) |
| 1760-1690[2][4] | C=O stretch (Carboxylic acid) |
| 1320-1210[4] | C-O stretch (Carboxylic acid) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment/Fragmentation |
| 164 | 28.0[1] | [M+2]⁺ (presence of ³⁷Cl isotope) |
| 162 | 75.7[1] | [M]⁺ (Molecular ion, presence of ³⁵Cl isotope) |
| 147 | 36.9[1] | [M-OH]⁺ (Loss of hydroxyl radical) |
| 145 | 100.0[1] | [M-OH]⁺ with ³⁵Cl (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument. For ¹H NMR, the spectral width is set to encompass the aromatic and carboxylic acid proton regions. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples of this compound, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method can be employed.
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured. The IR spectrum is then collected.
-
KBr Pellet Method: A few milligrams of the sample are finely ground with anhydrous KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules like this compound. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR [m.chemicalbook.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
5-Chloro-2-thiophenecarboxylic acid as a building block in organic synthesis
An In-depth Technical Guide to 5-Chloro-2-thiophenecarboxylic acid: A Core Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 24065-33-6) is a highly versatile and valuable heterocyclic building block in the field of organic synthesis.[1][2] Its unique molecular architecture, which features a thiophene (B33073) ring substituted with both a reactive carboxylic acid group and a chlorine atom, makes it an important precursor for a wide array of complex molecules.[1][2] This compound has garnered significant attention, primarily for its indispensable role as a key intermediate in the synthesis of Rivaroxaban (B1684504), a widely used direct oral anticoagulant.[3][4] Beyond this flagship application, its utility extends to the development of novel pharmaceuticals, agrochemicals, and advanced materials, underscoring its importance to the chemical and pharmaceutical industries.[3][5] This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with experimental protocols and technical diagrams.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. It typically presents as a white to cream-yellow crystalline powder.[3][6]
Table 1: Physicochemical Properties
| Property | Value | References |
| CAS Number | 24065-33-6 | [3][7] |
| Molecular Formula | C₅H₃ClO₂S | [3][7][8] |
| Molecular Weight | 162.59 g/mol | [3][7][8] |
| Appearance | White to light yellow/cream-yellow powder | [3][6][9] |
| Melting Point | 154-158 °C | [3][8][9][10] |
| Boiling Point | 287.0 ± 20.0 °C (Predicted) | [3][9][10] |
| pKa | 3.32 ± 0.10 (Predicted) | [6][9] |
| Solubility | Slightly soluble in DMSO and Methanol; Low in water | [6][9] |
Table 2: Spectroscopic Data Summary
| Technique | Description | References |
| ¹H NMR | Spectrum available in DMSO-d₆ | [7][11] |
| Mass Spectrometry | GC-MS (Electron Ionization) data available | [7][12][13] |
| Infrared (IR) | FTIR spectrum (KBr wafer) available | [7][12][14] |
| Raman Spectroscopy | FT-Raman spectrum available | [7] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound, starting from various thiophene derivatives.[1][4][9] The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Detailed Experimental Protocol: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
This method involves the chlorination of 2-thiophenecarboxaldehyde followed by an in-situ oxidation to yield the final product, offering high efficiency for industrial production.[15][16]
Step 1: Chlorination
-
Charge a suitable reactor with 2-thiophenecarboxaldehyde (1.0 eq).[16]
-
Cool the vessel to between -5 and 0 °C under mechanical stirring.[16]
-
Slowly introduce chlorine gas (1.0 eq) over approximately 3 hours, ensuring the internal temperature is maintained.[16]
-
After the addition is complete, continue the reaction for an additional 2 hours at the same temperature.[16]
-
Monitor the reaction via TLC until the starting material is consumed. The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly without isolation.[15][16]
Step 2: Oxidation
-
In a separate vessel, prepare a pre-cooled (5 °C) solution of 20% sodium hydroxide (B78521) (2.2 eq).[16]
-
Slowly add the reaction mixture from Step 1 to the sodium hydroxide solution over 2 hours, maintaining the temperature between -5 and 0 °C.[4]
-
After the addition, allow the temperature to rise to 15-30 °C and slowly introduce more chlorine gas (1.0 eq relative to the starting aldehyde) over 4 hours.[4][16]
-
Maintain the reaction at 15-30 °C for another 4 hours after the chlorine addition is complete.[4][16]
Step 3: Work-up and Purification
-
Cool the reaction mixture to 5-10 °C and quench by adding a 10% aqueous sodium sulfite (B76179) solution until a starch-potassium iodide test is negative.[4]
-
Extract with dichloromethane (B109758) to remove organic impurities.[4]
-
Carefully adjust the pH of the remaining aqueous layer to 1-2 using 30% hydrochloric acid, which will precipitate a white solid.[4][16]
-
Filter the solid and wash the filter cake.[16]
-
Recrystallize the crude product from an ethanol (B145695)/water mixture (e.g., 3:1 ratio) and dry under reduced pressure to obtain the final product with high purity (typically >98%).[4][16]
Applications as a Building Block in Synthesis
The dual functionality of this compound makes it a valuable precursor in various synthetic applications.[17]
Keystone Role in Rivaroxaban Synthesis
The most prominent application of this compound is in the industrial synthesis of Rivaroxaban.[18] The process involves the formation of an amide bond between the thiophene moiety and the oxazolidinone core of the drug.
This protocol outlines the formation of Rivaroxaban from the activated acid chloride.
-
Acid Chloride Formation : React this compound (1.0 eq) with thionyl chloride (1.2 eq) in a suitable solvent like toluene or methylene (B1212753) chloride, often with a catalytic amount of DMF.[19][20] Heat the mixture to reflux for 2-3 hours.[19] After the reaction is complete, remove the excess thionyl chloride and solvent under vacuum to yield the crude 5-chlorothiophene-2-carbonyl chloride.[20]
-
Coupling Reaction : Dissolve the amine intermediate (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, ~0.95 eq) and a base such as triethylamine (B128534) (Et₃N) or pyridine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).[20]
-
Cool the amine solution to 0 °C.[20]
-
Slowly add a solution of the 5-chlorothiophene-2-carbonyl chloride (from Step 1) to the cooled amine mixture.[20]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-2 hours.[20][21]
-
Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent. The crude product is then purified by filtration and/or recrystallization from a solvent like acetic acid or ethanol to yield Rivaroxaban.[21][22]
Mechanism of Action of Rivaroxaban
Rivaroxaban functions by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby blocking the formation of fibrin (B1330869) clots.[22]
Reactivity and Further Transformations
The chlorine and carboxylic acid moieties are key handles for further chemical modification.
Table 3: Common Reactions of Functional Groups
| Functional Group | Reaction Type | Reagents | Product Type | References |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester | - |
| Amide Coupling | Amine, Coupling agent (e.g., CDI, DCC) | Amide | [23] | |
| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Acid Chloride | [19][21] | |
| Chlorine Atom | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | Aryl-substituted thiophene | [17] |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted thiophene | [17] | |
| Thiophene Ring | Nitration | Nitrating agent | Nitrothiophene derivative | [8][9] |
Safety and Handling
This compound is classified as an irritant.[3] It can cause irritation to the eyes, respiratory system, and skin.[3] Standard safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and lab coats, should be strictly followed.[3][8] It is harmful if swallowed and can cause serious eye damage.[2][8]
Conclusion
This compound is a cornerstone building block in modern organic and medicinal chemistry. Its well-established role in the synthesis of the blockbuster anticoagulant Rivaroxaban highlights its industrial significance.[3][5] Furthermore, its versatile reactivity opens avenues for the development of new therapeutics, agrochemicals, and functional materials.[5][24] Ongoing innovations in synthetic methodologies are likely to further expand its applications, solidifying its position as a critical intermediate for researchers and chemical manufacturers worldwide.[5][17]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS # 24065-33-6, 5-Chlorothiophene-2-carboxylic acid, this compound - chemBlink [chemblink.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]
- 9. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR [m.chemicalbook.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 16. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
- 18. 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India [vandvpharma.com]
- 19. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 20. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 23. patents.justia.com [patents.justia.com]
- 24. chemimpex.com [chemimpex.com]
The Pivotal Role of 5-Chloro-2-thiophenecarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-thiophenecarboxylic acid, a halogenated heterocyclic compound, has emerged as a cornerstone scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting material for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the role of this compound in drug discovery and development. It covers its synthesis, its derivatization into potent bioactive molecules, and its applications in targeting various disease states, with a focus on anticoagulation, oncology, and inflammation. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to offer a comprehensive resource for researchers in the field.
Introduction
This compound (C₅H₃ClO₂S) is a white to light yellow crystalline powder with a molecular weight of 162.59 g/mol . Its structure, featuring a thiophene (B33073) ring substituted with a chlorine atom and a carboxylic acid group, provides a unique combination of lipophilicity, aromaticity, and hydrogen bonding capability. This trifecta of properties has made it a privileged scaffold in the design of small molecule drugs. The chlorine atom can modulate the electronic nature of the thiophene ring and provide a site for further functionalization, while the carboxylic acid group serves as a handle for amide bond formation, a common linkage in many pharmaceuticals.
The most prominent application of this compound is as a key intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban, a widely prescribed oral anticoagulant. Beyond its role in anticoagulation, derivatives of this thiophene core have demonstrated significant potential as anticancer and anti-inflammatory agents, highlighting its broad therapeutic applicability.
Synthesis of this compound and its Derivatives
The synthetic utility of this compound begins with its own preparation, which can be achieved through several routes. A common industrial method involves the chlorination of 2-thiophenecarboxaldehyde followed by oxidation. Alternative methods include the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) and subsequent hydrolysis.
Activation to 5-Chloro-2-thenoyl Chloride
For its use in amide bond formation, this compound is typically activated to its more reactive acid chloride derivative, 5-chloro-2-thenoyl chloride.
Figure 1: Activation of this compound.
Experimental Protocol: Synthesis of 5-chloro-2-thenoyl chloride
-
Reaction Setup: In a reactor under an inert gas atmosphere (e.g., nitrogen), add a nonpolar solvent such as carbon tetrachloride.
-
Reagent Addition: Add thionyl chloride to the reactor. The molar ratio of thionyl chloride to this compound should be approximately 1.1-1.3 to 1.
-
Cooling: Maintain the reaction temperature below 0°C.
-
Substrate Addition: Add this compound to the reaction mixture in batches.
-
Stirring: After the addition is complete, stir the mixture at room temperature for 10-30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-3 hours.
-
Work-up: After the reaction is complete, remove the solvent (desolvation) and purify the product by reduced pressure distillation to yield 5-chloro-2-thenoyl chloride.
Synthesis of Bioactive Derivatives
The activated 5-chloro-2-thenoyl chloride is a versatile intermediate for the synthesis of a wide range of amide derivatives.
Rivaroxaban is synthesized by coupling 5-chloro-2-thenoyl chloride with (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.
Figure 2: Final step in the synthesis of Rivaroxaban.
-
Reaction Setup: Dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one in a suitable solvent such as dichloromethane (B109758) or a mixture of water and acetone.
-
Base Addition: Add a base, for example, triethylamine (B128534) or sodium carbonate.
-
Acylation: Cool the mixture (e.g., to 0°C) and add a solution of 5-chloro-2-thenoyl chloride dropwise.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) for a specified time (e.g., 1-2 hours).
-
Work-up and Purification: After the reaction is complete, the crude Rivaroxaban is isolated and purified, often by recrystallization from a suitable solvent like acetic acid.
Applications in Medicinal Chemistry
Anticoagulant Activity: Rivaroxaban
As previously mentioned, the primary application of this compound is in the synthesis of Rivaroxaban. Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Rivaroxaban effectively prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, acting through various mechanisms.
Several thiophene-2-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis.
Figure 3: Inhibition of the VEGFR-2 signaling pathway.
Certain chalcone (B49325) derivatives incorporating a chlorothiophene moiety have been shown to induce apoptosis in cancer cells by targeting the p53 signaling pathway. These compounds can inhibit MDM2, a negative regulator of p53, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax, leading to the intrinsic apoptosis pathway.
Figure 4: Induction of apoptosis via p53 pathway.
The following table summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Leukemia) | 1.8 ± 0.1 | |
| 2 | Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Leukemia) | 2.1 ± 0.8 | |
| C4 | Chlorothiophene-based chalcone | WiDr (Colorectal) | 0.77 µg/mL | |
| C6 | Chlorothiophene-based chalcone | WiDr (Colorectal) | 0.45 µg/mL |
Anti-inflammatory Activity
Thiophene-2-carboxamide derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Figure 5: Inhibition of the COX-2 pathway in inflammation.
The following table summarizes the in vitro COX-2 inhibitory activity of representative thiophene-2-carboxamide derivatives.
| Compound ID | Derivative Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| VIIa | 2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide | 19.5 | 0.29 | 67.24 | |
| Celecoxib | Standard COX-2 Inhibitor | 14.2 | 0.42 | 33.8 |
Experimental Protocols for Biological Assays
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandins using a suitable method, such as an enzyme immunoassay (EIA) or by monitoring oxygen consumption.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility is demonstrated by its crucial role in the synthesis of the blockbuster anticoagulant Rivaroxaban. Furthermore, the ability to readily derivatize this core has led to the discovery of novel compounds with potent anticancer and anti-inflammatory activities. The mechanisms of action for these derivatives are beginning to be understood, with key targets including VEGFR-2, the p53 pathway, and COX-2. The continued exploration of derivatives based on the this compound scaffold holds significant promise for the development of new and improved therapeutics for a wide range of diseases. This guide serves as a comprehensive resource to aid researchers in this endeavor.
The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 5-Chloro-2-thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-thiophenecarboxylic acid, a pivotal building block in modern medicinal chemistry, has a rich history rooted in the exploration of thiophene (B33073) chemistry. Its journey from a laboratory curiosity to a critical intermediate in the synthesis of blockbuster drugs like the anticoagulant Rivaroxaban is a testament to the evolution of synthetic organic chemistry. This in-depth guide provides a comprehensive overview of its discovery, historical synthetic routes, and the development of more efficient manufacturing processes. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comparative analysis of their quantitative data. Visual diagrams of synthetic pathways offer a clear understanding of the chemical transformations involved.
Introduction: A Molecule of Growing Importance
This compound (C₅H₃ClO₂S) is a halogenated heterocyclic compound that has garnered significant attention in the pharmaceutical and agrochemical industries. Its unique structural features, including the reactive carboxylic acid group and the chlorinated thiophene ring, make it a versatile synthon for the construction of complex molecular architectures. The most notable application of this compound is as a key intermediate in the industrial synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used for the prevention and treatment of thromboembolic diseases.[1] The demand for high-purity this compound has driven considerable research into optimizing its synthesis, moving from classical methods to more streamlined and cost-effective industrial processes.
The Early Discovery: A Haloform Reaction Approach
The first detailed description of the synthesis of this compound appeared in the scientific literature in 1947 in a paper by H. D. Hartough and L. G. Conley published in the Journal of the American Chemical Society. Their approach utilized the haloform reaction on the precursor 5-chloro-2-acetylthiophene. This method, while foundational, laid the groundwork for future synthetic explorations.
Evolution of Synthetic Methodologies
Over the decades, several distinct synthetic routes to this compound have been developed, each with its own advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The primary methods are outlined below.
Synthesis via Haloform Reaction of 5-Chloro-2-acetylthiophene
This classical method involves the oxidation of 5-chloro-2-acetylthiophene using a hypohalite solution. The reaction proceeds through the exhaustive halogenation of the methyl group of the acetyl moiety, followed by cleavage to form the corresponding carboxylate and a haloform.
Synthesis via Lithiation of 2-Chlorothiophene (B1346680)
A more modern approach involves the direct lithiation of 2-chlorothiophene at the 5-position using a strong organolithium base such as n-butyllithium, followed by carboxylation with carbon dioxide. This method offers a more direct route from a readily available starting material.
Synthesis via Grignard Reaction
This method utilizes a Grignard reagent prepared from a 5-chloro-2-halothiophene (typically 5-chloro-2-bromothiophene). The organomagnesium compound is then reacted with carbon dioxide to introduce the carboxylic acid functionality.
One-Pot Synthesis from 2-Thiophenecarboxaldehyde
To improve process efficiency and reduce waste, a one-pot synthesis has been developed. This method starts with the chlorination of 2-thiophenecarboxaldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same reaction vessel to the desired carboxylic acid.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |
| Haloform Reaction | 5-Chloro-2-acetylthiophene | Sodium hypochlorite (B82951), Sodium hydroxide (B78521) | Not explicitly stated in early literature | 154-158 | [4] |
| Lithiation | 2-Chlorothiophene | n-Butyllithium, Carbon dioxide | ~70 | Not specified | [5] |
| Grignard Reaction | 5-Chloro-2-bromothiophene | Magnesium, Carbon dioxide | Not specified | Not specified | |
| One-Pot Synthesis | 2-Thiophenecarboxaldehyde | Chlorine, Sodium hydroxide | 93.8 | Not specified | [6] |
Experimental Protocols
Protocol for Synthesis via Haloform Reaction of 5-Chloro-2-acetylthiophene
Materials:
-
5-Chloro-2-acetylthiophene
-
Sodium hypochlorite solution (e.g., commercial bleach)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of 5-chloro-2-acetylthiophene in a suitable organic solvent like diethyl ether.
-
Prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.
-
Cool the flask containing the 5-chloro-2-acetylthiophene solution in an ice bath.
-
Slowly add the alkaline sodium hypochlorite solution dropwise with vigorous stirring, maintaining the reaction temperature below 40°C.
-
After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC is recommended).
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers to a pH of 1 with concentrated hydrochloric acid, which will precipitate the this compound.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from hot water to yield a purified solid.
Protocol for Synthesis via Lithiation of 2-Chlorothiophene
Materials:
-
2-Chlorothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (B95107) (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dry THF and cool to at least -30°C in a dry ice/acetone bath.
-
Add 2-chlorothiophene to the cooled THF.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -30°C.
-
Stir the mixture at this temperature for at least 30 minutes after the addition is complete.
-
In a separate flask, crush dry ice and add it to the reaction mixture in portions, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Acidify the mixture with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.[5]
Protocol for One-Pot Synthesis from 2-Thiophenecarboxaldehyde
Materials:
-
2-Thiophenecarboxaldehyde
-
Chlorine gas or another chlorinating agent
-
Sodium hydroxide solution
-
Sodium sulfite (B76179)
-
Concentrated hydrochloric acid
Procedure:
-
Charge a reactor with 2-thiophenecarboxaldehyde.
-
Introduce chlorine gas at a controlled rate while maintaining the reaction temperature between -5°C and 25°C. The reaction is typically monitored by TLC or HPLC until the starting material is consumed, yielding the intermediate 5-chloro-2-thiophenecarboxaldehyde.
-
In a separate vessel, prepare a pre-cooled solution of sodium hydroxide.
-
Slowly add the crude 5-chloro-2-thiophenecarboxaldehyde from the first step to the cold sodium hydroxide solution, keeping the temperature below 30°C.
-
After the addition, cool the mixture further and slowly introduce chlorine gas, maintaining the temperature between 15°C and 30°C.
-
After the oxidation is complete (as determined by HPLC), cool the reaction mixture to 5°C and quench with a sodium sulfite solution.
-
Extract the mixture with a solvent such as dichloromethane to remove impurities.
-
Adjust the pH of the aqueous phase to 1-2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.[2][6]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 4. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 5. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 6. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
The Thiophene Scaffold: A Versatile Building Block for Modern Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Thiophene (B33073), a five-membered, sulfur-containing heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene (B151609) and furan, have made it a cornerstone in the design of novel therapeutic agents. Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates. This technical guide provides an in-depth overview of the therapeutic potential of thiophene derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurology. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways are presented to equip researchers and drug development professionals with the critical information needed to advance the design and synthesis of next-generation thiophene-based therapeutics.
Introduction: The Rise of Thiophene in Medicinal Chemistry
The thiophene ring system is a key constituent in a variety of clinically successful drugs, underscoring its importance in modern drug discovery.[1][2] Its utility stems from several key physicochemical properties. The sulfur atom imparts a unique electronic distribution, influencing the molecule's ability to engage in hydrogen bonding, hydrophobic interactions, and π-stacking with biological targets. Furthermore, the thiophene nucleus offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
This guide will explore the diverse therapeutic applications of thiophene derivatives, with a focus on the following areas:
-
Anticancer Activity: Targeting key pathways in cell proliferation and survival.
-
Antimicrobial Activity: Combating drug-resistant bacteria and fungi.
-
Anti-inflammatory Activity: Modulating enzymatic pathways involved in inflammation.
-
Central Nervous System (CNS) Activity: Developing treatments for neurodegenerative and psychiatric disorders.
Anticancer Applications of Thiophene Derivatives
Thiophene-containing compounds have shown significant promise as anticancer agents by targeting a variety of cancer-specific proteins and signaling pathways.[3][4] Their mechanisms of action often involve the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.
Mechanism of Action: Targeting Key Signaling Pathways
A prominent mechanism through which thiophene derivatives exert their anticancer effects is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream PI3K/AKT signaling pathway.[5] This pathway is crucial for tumor angiogenesis, proliferation, and survival.
Caption: VEGFR-2/AKT Signaling Pathway Inhibition by Thiophene Derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of novel thiophene derivatives is typically evaluated through in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | HepG2 (Liver) | 3.105 ± 0.14 | [6] |
| PC-3 (Prostate) | 2.15 ± 0.12 | [6] | |
| 4c | HepG2 (Liver) | 3.023 | [6] |
| PC-3 (Prostate) | 3.12 | [6] | |
| Compound 16 | Various (6 lines) | 0.059 - 1.13 | [7] |
| Compound 17 | HCT-116 (Colon) | 0.82 - 5.36 | [7] |
| SF-295 (Glioblastoma) | 0.82 - 5.36 | [7] | |
| HL-60 (Leukemia) | 0.82 - 5.36 | [7] | |
| OVCAR-8 (Ovary) | 0.82 - 5.36 | [7] | |
| TP 5 | HepG2 (Liver) | < 30 | [8] |
| SMMC-7721 (Liver) | < 30 | [8] | |
| 2b | Hep3B (Liver) | 5.46 | [9][10] |
| 2d | Hep3B (Liver) | 8.85 | [9][10] |
| 2e | Hep3B (Liver) | 12.58 | [9][10] |
| 5a | MCF7 (Breast) | 7.87 ± 2.54 | [11] |
| HCT116 (Colon) | 18.10 ± 2.51 | [11] | |
| A549 (Lung) | 41.99 ± 7.64 | [11] | |
| 5b | MCF7 (Breast) | 4.05 ± 0.96 | [11] |
| 9a | HCT116 (Colon) | 17.14 ± 0.66 | [11] |
| 9b | A549 (Lung) | 92.42 ± 30.91 | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Caption: Experimental Workflow for the MTT Assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5][12]
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and incubated for a further 24 to 72 hours.[5][12]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[5][12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12] Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Antimicrobial Applications of Thiophene Derivatives
The rise of multidrug-resistant pathogens presents a major global health crisis, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13][14]
Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
One of the key mechanisms of action for antimicrobial thiophenes is the inhibition of enzymes involved in the bacterial cell wall synthesis pathway. The peptidoglycan cell wall is essential for bacterial survival, making its biosynthetic pathway an attractive target for antibiotics.
Caption: Bacterial Cell Wall Synthesis Pathway and Thiophene Inhibition.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of thiophene derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |
| Thiophene 4 | Col-R A. baumannii (MIC50) | 16 | [14][15][16] |
| Col-R E. coli (MIC50) | 8 | [14][15][16] | |
| Thiophene 5 | Col-R A. baumannii (MIC50) | 16 | [14][15][16] |
| Col-R E. coli (MIC50) | 32 | [14][15][16] | |
| Thiophene 8 | Col-R A. baumannii (MIC50) | 32 | [14][15][16] |
| Col-R E. coli (MIC50) | 32 | [14][15][16] | |
| Compound 7 | P. aeruginosa | More potent than gentamicin | [17] |
| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 µg/mL | [18] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 µg/mL | [19] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 µg/mL | [19] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Steps:
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates and incubated. A few colonies are used to inoculate a sterile broth, which is incubated until it reaches the logarithmic growth phase.
-
Compound Dilution: The thiophene derivatives are serially diluted in a 96-well microplate containing broth.
-
Inoculation: A standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[18][20]
Anti-inflammatory Applications of Thiophene Derivatives
Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[21][22]
Mechanism of Action: Inhibition of COX and LOX Enzymes
The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21][23] These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes from arachidonic acid.
Caption: COX and LOX Inflammatory Pathway Inhibition by Thiophenes.
Quantitative Data: In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory activity of thiophene derivatives is often assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Compound 15 | 50 | 58.46 | [1][24] |
| Compound 16 | Not specified | Comparable to diclofenac | [1][24] |
| Compound 17 | Not specified | Comparable to diclofenac | [1][24] |
| Compounds 29a-d | Not specified | Superior to celecoxib | [1] |
| Chalcone 3 | 100 | 58.33 | [25] |
| Chalcone 6 | 100 | 66.66 | [25] |
| Chalcone 7 | 100 | 50.00 | [25] |
| Chalcone 8 | 100 | 58.33 | [25] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model for evaluating acute inflammation.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Steps:
-
Animal Model: Wistar albino rats (150-200g) are fasted overnight.
-
Grouping: Animals are divided into control, standard drug, and test groups.
-
Administration: The test compounds and standard drug are administered orally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at specific time points (e.g., 1 and 3 hours) after carrageenan injection using a plethysmometer.[8]
-
Data Analysis: The percentage inhibition of edema is calculated for each group.[25]
Central Nervous System Applications of Thiophene Derivatives
Thiophene derivatives are being explored for their potential in treating a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions.[26][27]
Mechanism of Action: Acetylcholinesterase Inhibition
A key strategy in the management of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Several thiophene derivatives have been identified as potent AChE inhibitors.[12][18][28]
Quantitative Data: Acetylcholinesterase Inhibition
The inhibitory activity of thiophene derivatives against AChE is typically determined using Ellman's method, with donepezil (B133215) often used as a reference standard.
| Compound ID | AChE Inhibition (%) | Reference |
| IIId | 60 | [18][28] |
| IIIa | 56.67 | [18] |
| VIb | 56.6 | [18] |
| VIg | 56.6 | [18] |
| VIh | 51.67 | [18] |
| Donepezil (Reference) | 40 | [18][28] |
| 5f | IC50 = 62.10 µM | [29] |
| 5h (BChE) | IC50 = 24.35 µM | [29] |
Experimental Protocol: Synthesis of Thiophene Derivatives
The Gewald synthesis is a versatile and widely used method for the preparation of polysubstituted 2-aminothiophenes.
General Procedure for Gewald Synthesis:
A mixture of an α-methylene ketone or aldehyde, a cyano-active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur is reacted in the presence of a base (e.g., morpholine, triethylamine, or diethylamine) in a suitable solvent (e.g., ethanol (B145695) or dimethylformamide). The reaction mixture is typically stirred at room temperature or heated to reflux. The product is then isolated by filtration or extraction.[12][28]
Conclusion and Future Directions
The thiophene scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents across a wide range of disease areas. The diverse biological activities of thiophene derivatives, coupled with their synthetic tractability, ensure their continued prominence in medicinal chemistry. Future research will likely focus on the development of thiophene-based compounds with improved selectivity and potency, as well as the exploration of novel drug delivery systems to enhance their therapeutic efficacy and minimize off-target effects. The continued application of computational chemistry and structural biology will undoubtedly accelerate the discovery and optimization of the next generation of thiophene-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Bacterial cell wall synthesis | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. acgpubs.org [acgpubs.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
The Therapeutic Potential of 5-Chloro-2-thiophenecarboxylic Acid Derivatives in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-chloro-2-thiophenecarboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It highlights their potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. This document consolidates quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction
The thiophene (B33073) ring is a prominent heterocyclic motif found in numerous pharmaceuticals, valued for its bioisosteric relationship with the benzene (B151609) ring and its unique electronic properties that can enhance biological activity and modulate physicochemical characteristics. The introduction of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring creates this compound, a key intermediate with broad utility. Notably, it is a critical component in the synthesis of the blockbuster anticoagulant Rivaroxaban.[1][2] Beyond this established role, derivatization of the carboxylic acid group into amides, hydrazides, and other functionalities has unlocked a diverse range of pharmacological activities, positioning these derivatives as promising candidates for drug discovery.[3] This guide will delve into the scientific literature to provide a detailed technical resource on these valuable compounds.
Synthesis of this compound and its Derivatives
The parent compound, this compound, can be synthesized through several established routes, often starting from 2-chlorothiophene (B1346680) or 2-thiophenecarboxaldehyde.[4][5]
Common synthetic pathways for this compound include:
-
Friedel-Crafts Acylation of 2-Chlorothiophene: This method involves the acylation of 2-chlorothiophene with an acylating agent like trichloroacetyl chloride in the presence of a Lewis acid, followed by hydrolysis to yield the carboxylic acid.[5]
-
Oxidation of 5-Chloro-2-acetylthiophene: This pathway utilizes an oxidizing agent to convert the acetyl group of 5-chloro-2-acetylthiophene into a carboxylic acid.
-
One-pot Chlorination and Oxidation of 2-Thiophenecarboxaldehyde: This efficient method involves the direct chlorination of 2-thiophenecarboxaldehyde followed by oxidation to the carboxylic acid in a single reaction vessel.[2]
The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through the formation of amides and hydrazides.
Synthesis of 5-Chloro-2-thiophenecarboxamides
Amide derivatives are typically synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with a desired amine.
Synthesis of this compound Hydrazide and its Derivatives
The hydrazide is synthesized by reacting the carboxylic acid or its ester with hydrazine (B178648) hydrate.[1] The resulting this compound hydrazide is a key intermediate for generating a variety of derivatives, such as hydrazones, by condensation with aldehydes or ketones.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas.
Anti-inflammatory Activity
Several derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).
Table 1: Anti-inflammatory Activity of Thiophene Derivatives
| Compound ID | Derivative Type | Target(s) | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thiophene Derivative 1 | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 | |
| 5-LOX | 4.33 |
| Thiophene Derivative 2 | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (B1338676) | COX-2 | 0.29 |[6] |
Anticancer Activity
The this compound scaffold has been incorporated into molecules exhibiting cytotoxic activity against various cancer cell lines.
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Chalcone (B49325) C4 | Chlorothiophene-based chalcone | WiDr (colorectal cancer) | 0.77 | [7] |
| Chalcone C6 | Chlorothiophene-based chalcone | WiDr (colorectal cancer) | 0.45 |[7] |
Antimicrobial Activity
Derivatives of this compound have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 3: Antimicrobial Activity of Thiophene Derivatives
| Compound ID | Derivative Type | Microbial Strain | MIC (mg/L) | Reference |
|---|---|---|---|---|
| Thiophene Derivative 4 | Thiophene Derivative | Colistin-Resistant Acinetobacter baumannii | 16 | [8] |
| Colistin-Resistant Escherichia coli | 8 | [8] | ||
| Thiophene Derivative 5 | Thiophene Derivative | Colistin-Resistant Acinetobacter baumannii | 16 | [8] |
| Colistin-Resistant Escherichia coli | 32 | [8] | ||
| Thiophene Derivative 8 | Thiophene Derivative | Colistin-Resistant Acinetobacter baumannii | 32 | [8] |
| Colistin-Resistant Escherichia coli | 32 | [8] |
| Spiro-indoline-oxadiazole 17 | Thiophene-based heterocycle | Clostridium difficile | 2-4 (µg/mL) |[9] |
Mechanism of Action and Signaling Pathways
The diverse biological activities of this compound derivatives can be attributed to their interaction with various molecular targets and modulation of key signaling pathways.
Inhibition of Inflammatory Enzymes
As indicated by the quantitative data, a primary mechanism for the anti-inflammatory effects of these derivatives is the direct inhibition of COX and LOX enzymes, which are critical for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Modulation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation, cell proliferation, and survival. Several studies have shown that thiophene derivatives can exert their anti-inflammatory and anticancer effects by modulating these pathways.[7][10] For instance, they can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and anti-apoptotic proteins.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
References
- 1. 2-Thiophenecarboxylic Acid, 5-Chloro-, Hydrazide: Properties, Applications, Safety Data & Supplier China [quinoline-thiophene.com]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Chloro-2-thiophenecarboxylic Acid from 2-Chlorothiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-2-thiophenecarboxylic acid, a key intermediate in the pharmaceutical industry, starting from 2-chlorothiophene (B1346680). Two primary synthetic routes are presented: a two-step Friedel-Crafts acylation followed by hydrolysis, and a one-pot lithiation and carboxylation method.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Rivaroxaban.[1][2][3] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries.[4] This document outlines two effective methods for its preparation from the readily available starting material, 2-chlorothiophene.
Comparative Data of Synthetic Routes
The selection of a synthetic route often depends on factors such as yield, purity, scalability, and the availability of specialized reagents and equipment. The following table summarizes the key quantitative data for the two described methods.
| Parameter | Method 1: Friedel-Crafts Acylation & Hydrolysis | Method 2: Lithiation & Carboxylation |
| Starting Material | 2-Chlorothiophene | 2-Chlorothiophene |
| Key Reagents | Trichloroacetyl chloride, Aluminum trichloride (B1173362), Sodium hydroxide (B78521) | n-Butyllithium, Carbon dioxide (dry ice) |
| Typical Yield | Not explicitly stated, but process is well-established | 82.5%[5] |
| Reported Purity | 98.8% (after recrystallization)[1] | 99.2% (HPLC)[5] |
| Number of Steps | Two | One-pot |
| Key Considerations | Requires handling of corrosive Lewis acids; intermediate isolation | Requires anhydrous conditions and low temperatures; use of pyrophoric reagents |
Method 1: Friedel-Crafts Acylation and Hydrolysis
This synthetic approach involves a two-step process: the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride to form a 2-trichloroacetyl-5-chlorothiophene intermediate, followed by hydrolysis of this intermediate to the desired carboxylic acid.[1][4][6]
Experimental Protocol
Step 1: Friedel-Crafts Acylation of 2-Chlorothiophene
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum trichloride (1.1 eq.) in a dry, inert solvent such as dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0-5 °C using an ice bath. Slowly add trichloroacetyl chloride (1.0 eq.) to the stirred suspension.
-
Addition of 2-Chlorothiophene: Following the addition of the acylating agent, add 2-chlorothiophene (1.0 eq.) dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-trichloroacetyl-5-chlorothiophene.
Step 2: Hydrolysis of 2-Trichloroacetyl-5-chlorothiophene
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-trichloroacetyl-5-chlorothiophene in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Basic Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 20% solution, excess) to the flask. Heat the mixture to reflux and maintain for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a mixture of ethanol (B145695) and water.[1]
Visual Representation
Method 2: Lithiation and Carboxylation
This method provides a more direct, one-pot synthesis of this compound through the lithiation of 2-chlorothiophene at the 5-position, followed by carboxylation with carbon dioxide.[6]
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chlorothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To the stirred solution, add n-butyllithium (n-BuLi, ~1.1 eq.) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid carbon dioxide) in one portion. The reaction mixture is then allowed to warm slowly to room temperature.
-
Work-up: Once the excess dry ice has sublimated, add water to the reaction mixture. Separate the aqueous layer and wash the organic layer with a small amount of water. Combine the aqueous layers.
-
Isolation and Purification: Acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of 1-2, which will cause the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[5]
Visual Representation
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Friedel-Crafts Acylation: Aluminum trichloride is a corrosive and water-sensitive solid. Trichloroacetyl chloride is corrosive and lachrymatory. Handle these reagents with care. The reaction can be exothermic and may release HCl gas.
-
Lithiation: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere using appropriate techniques. Anhydrous solvents are essential for the success of the reaction. The reaction is performed at very low temperatures, requiring the use of cryogenic baths.
Conclusion
Both the Friedel-Crafts acylation/hydrolysis and the lithiation/carboxylation routes offer effective means to synthesize this compound from 2-chlorothiophene. The choice of method will depend on the specific requirements of the laboratory or production facility, taking into account factors such as available equipment, safety protocols, and desired purity and yield. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of pharmaceutical development and organic synthesis.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Buy 5-Chloro-thiophene-2-carboxylic acid | 799012-78-5 [smolecule.com]
- 3. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of 2-chlorothiophene (B1346680), a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The primary product of this reaction is 2-acetyl-5-chlorothiophene (B429048).
Introduction
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In the case of 2-chlorothiophene, the reaction proceeds with high regioselectivity, yielding the 5-acylated product. This selectivity is governed by the electronic properties of the thiophene (B33073) ring, where the sulfur atom stabilizes the cationic intermediate formed during the electrophilic attack at the C5 position.[1][2] The resulting 2-acetyl-5-chlorothiophene is a valuable building block in organic synthesis.[3]
Two primary methods for this transformation are presented: a classical approach using acetyl chloride with aluminum trichloride (B1173362) as a Lewis acid catalyst, and a milder method employing acetic anhydride (B1165640) with phosphoric acid.
Data Presentation
The following table summarizes the quantitative data for the two primary protocols for the Friedel-Crafts acylation of 2-chlorothiophene.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2-Chlorothiophene | 2-Chlorothiophene |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Catalyst | Aluminum Trichloride (AlCl₃) | Phosphoric Acid (H₃PO₄) |
| Solvent | Dichloromethane | Ethylene (B1197577) Dichloride |
| Reaction Temperature | 0°C to Room Temperature | Reflux |
| Reaction Time | Not explicitly stated, typically a few hours | 4 hours |
| Product | 2-Acetyl-5-chlorothiophene | 5-Chloro-2-acetylthiophene |
| Reported Yield | 91%[3] | 97%[4] |
Experimental Protocols
Protocol 1: Acylation with Acetyl Chloride and Aluminum Trichloride
This protocol is adapted from a reported synthesis of 2-acetyl-5-chlorothiophene.[3]
Materials:
-
2-Chlorothiophene
-
Acetyl Chloride
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum trichloride (1.1 to 1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0°C.
-
Addition of 2-Chlorothiophene: After the addition of acetyl chloride is complete, add 2-chlorothiophene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-acetyl-5-chlorothiophene.
Protocol 2: Acylation with Acetic Anhydride and Phosphoric Acid
This protocol is based on a patented procedure for the synthesis of 5-chloro-2-acetylthiophene.[4]
Materials:
-
2-Chlorothiophene (10g)
-
Acetic Anhydride (17g)
-
Phosphoric Acid (catalytic amount)
-
Ethylene Dichloride (30g)
-
Water
-
Sodium hydroxide (B78521) solution (liquid caustic soda)
Equipment:
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Apparatus for reduced pressure concentration
Procedure:
-
Reaction Setup: In a reaction flask, combine 2-chlorothiophene (10g), ethylene dichloride (30g), acetic anhydride (17g), and a catalytic amount of phosphoric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Add 30g of water.
-
Neutralization and Extraction: Neutralize the mixture with a sodium hydroxide solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain 5-chloro-2-acetylthiophene.[4]
Mandatory Visualizations
Signaling Pathway and Reaction Mechanism
References
Application Notes and Protocols for the Carboxylation of 5-chloro-2-bromothiophene via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 5-chlorothiophene-2-carboxylic acid is a critical step in the production of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1] Among the various synthetic routes, the Grignard reaction of 5-chloro-2-bromothiophene followed by carboxylation offers a direct and efficient method.[1] This protocol details the preparation of the Grignard reagent, 5-chloro-2-thienylmagnesium bromide, and its subsequent reaction with carbon dioxide to yield the desired carboxylic acid. The methodology is designed to be robust, providing high yield and purity, making it suitable for both laboratory-scale synthesis and industrial production.[2]
Reaction Scheme
The overall reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: 5-chloro-2-bromothiophene reacts with magnesium metal in an ether solvent, typically tetrahydrofuran (B95107) (THF), to form 5-chloro-2-thienylmagnesium bromide.
-
Carboxylation: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide (usually from dry ice) to form a magnesium carboxylate salt.
-
Workup: Subsequent acidic workup protonates the carboxylate salt to yield the final product, 5-chlorothiophene-2-carboxylic acid.
Comparative Synthesis Data
While the Grignard-based carboxylation of 5-chloro-2-bromothiophene is a primary focus, other methods for synthesizing 5-chlorothiophene-2-carboxylic acid exist. The following table summarizes quantitative data from various synthetic approaches for comparison.
| Starting Material | Method | Yield (%) | Purity (%) | Reference |
| 5-chloro-2-bromothiophene | Grignard Reaction & Carboxylation | 95.5 | 99.95 | [2] |
| 5-chloro-2-acetylthiophene | Oxidation | 84.8 | 99.4 | [3] |
| 2-chlorothiophene | n-Butyllithium & Carboxylation | ~72.9 | >99 | [4] |
| 5-chloro-2-thiophenecarboxaldehyde | Oxidation | 92 (initial) | 98.8 (after recrystallization) | [1] |
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| 5-chloro-2-bromothiophene | 2873-18-9 | 197.48 g/mol | Starting material |
| Magnesium turnings | 7439-95-4 | 24.31 g/mol | For Grignard reagent formation |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous, as solvent |
| Toluene (B28343) | 108-88-3 | 92.14 g/mol | Anhydrous, as solvent |
| Iodine | 7553-56-2 | 253.81 g/mol | Initiator for Grignard reaction |
| Dry Ice (solid CO2) | 124-38-9 | 44.01 g/mol | Carbon source for carboxylation |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | For acidic workup (e.g., 15% solution) |
| Sodium hydroxide (B78521) (NaOH) | 1310-73-2 | 40.00 g/mol | For workup (e.g., 10% solution) |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | Extraction solvent |
Safety Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
5-chloro-2-bromothiophene: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[5][6]
-
Grignard Reagents: Highly reactive, flammable, and corrosive. Reacts violently with water. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use only anhydrous THF.
-
Dry Ice: Can cause severe burns upon contact with skin. Handle with appropriate cryogenic gloves. Ensure adequate ventilation to prevent asphyxiation from CO2 gas.
Protocol: Grignard Reaction and Carboxylation of 5-chloro-2-bromothiophene
This protocol is adapted from a patented procedure with demonstrated high yield and purity.[2]
Part 1: Formation of 5-chloro-2-thienylmagnesium bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Initiation: To the reaction flask, add magnesium turnings and a crystal of iodine under a nitrogen atmosphere. Add a small portion of a solution of 5-chloro-2-bromothiophene in anhydrous THF.
-
Grignard Formation: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining solution of 5-chloro-2-bromothiophene in a mixture of anhydrous THF and toluene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at 10-20°C for 0.5-2 hours to ensure the complete formation of the Grignard reagent.[2]
Part 2: Carboxylation and Workup
-
Carboxylation: Cool the Grignard reagent solution to -15°C or lower. Cautiously add crushed dry ice in portions to the reaction mixture, ensuring the temperature remains below -15°C. Stir the mixture for 1-2 hours.[2]
-
Quenching and Acidification: Slowly add a 15% solution of hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts. Stir for 20-60 minutes.[2]
-
Extraction: Transfer the mixture to a separatory funnel. The layers may be separated, and the aqueous layer can be further extracted with a suitable organic solvent like ethyl acetate.
-
Base Wash: Combine the organic layers and wash with a 10% sodium hydroxide solution. This will extract the carboxylic acid into the aqueous layer as its sodium salt.
-
Precipitation: Separate the aqueous layer and, while stirring, adjust the pH to 2-3 with a 15% hydrochloric acid solution. A white solid precipitate of 5-chlorothiophene-2-carboxylic acid will form.[2]
-
Isolation and Drying: Collect the solid product by suction filtration, wash the filter cake with water, and dry under reduced pressure to obtain the final product. A yield of 95.5% with a purity of 99.95% has been reported using this method.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5-chlorothiophene-2-carboxylic acid.
Reaction Signaling Pathway
Caption: Chemical pathway from starting material to final carboxylated product.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid - Google Patents [patents.google.com]
- 3. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 4. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 5. 2-Bromo-5-chlorothiophene | C4H2BrClS | CID 76133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Application Notes: Oxidation of 5-chloro-2-acetylthiophene to 5-chloro-2-thiophenecarboxylic acid
Introduction
5-chloro-2-thiophenecarboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1] The efficient synthesis of this molecule is therefore of significant interest to the drug development and manufacturing sector. One common synthetic route involves the oxidation of the acetyl group of 5-chloro-2-acetylthiophene. This document provides detailed application notes and experimental protocols for this chemical transformation, focusing on two primary oxidative methods: the haloform reaction and oxidation with sodium chlorite (B76162). These methods offer reliable pathways to the desired carboxylic acid, with considerations for yield, purity, and operational scalability.
Synthetic Pathways Overview
The conversion of 5-chloro-2-acetylthiophene to this compound is an oxidation reaction that specifically targets the acetyl group. The two most prevalent methods for this transformation are:
-
Haloform Reaction: This classic organic reaction utilizes sodium hypochlorite (B82951) (or a mixture of chlorine and sodium hydroxide) to oxidize the methyl ketone. The reaction proceeds through the formation of a trichloromethyl intermediate, which is subsequently cleaved to yield the carboxylate and chloroform.[2][3] This method is known for its reliability and is often used in laboratory-scale syntheses.[2]
-
Sodium Chlorite Oxidation: This method employs sodium chlorite (NaClO2) as the oxidizing agent, often in the presence of a buffer system such as potassium dihydrogen phosphate (B84403), to maintain a suitable pH.[1][4][5][6] This approach is considered a milder alternative and can be advantageous for achieving high yields and purity, making it suitable for industrial production.[6]
The choice of method may depend on factors such as the desired scale of the reaction, available reagents, and safety considerations.
Data Presentation
The following table summarizes quantitative data for the different synthetic routes for the oxidation of 5-chloro-2-acetylthiophene.
| Method | Oxidizing Agent | Additives/Conditions | Yield | Purity | Reference |
| Haloform Reaction | Sodium Hypochlorite (NaOCl) | Water, 40-50°C, then quench with Sodium Sulfite (B76179) | 93% | Not Specified | [7] |
| Haloform Reaction | Chlorine (Cl2) / NaOH | 15-30°C | Not Specified | 92% (HPLC) | [1] |
| Sodium Chlorite Oxidation | Sodium Chlorite (NaClO2) | Potassium Dihydrogen Phosphate, Acetone (B3395972), 20-30°C | High | High | [6] |
Experimental Protocols
Protocol 1: Oxidation via Haloform Reaction
This protocol is based on the use of sodium hypochlorite (bleach) as the oxidizing agent.
Materials:
-
5-chloro-2-acetylthiophene
-
10-12% Sodium hypochlorite solution (chlorine bleach)
-
Water
-
Sodium sulfite aqueous solution
-
Concentrated hydrochloric acid
-
Toluene (B28343) (for recrystallization)
-
Reaction flask
-
Stirrer
-
Heating mantle
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In a reaction flask, add 15g of 5-chloro-2-acetylthiophene and 200g of water.[7]
-
Heat the mixture to 40-50°C with stirring.[7]
-
Slowly add 50g of a 10-12% sodium hypochlorite solution via a dropping funnel.[7]
-
After the addition is complete, maintain the temperature and continue stirring for 5 hours.[7]
-
Cool the reaction mixture to room temperature.[7]
-
Quench the reaction by adding 25g of sodium sulfite aqueous solution to destroy any excess hypochlorite.[7]
-
Adjust the pH of the solution to 1 with concentrated hydrochloric acid to precipitate the carboxylic acid.[7]
-
Filter the precipitate and dry the crude product in an oven.[7]
-
Recrystallize the crude product from toluene to obtain pure this compound.[7]
Safety Precautions:
-
Sodium hypochlorite is corrosive; handle with care and avoid contact with skin and eyes.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes; use in a well-ventilated fume hood.
-
Toluene is flammable; avoid open flames and sparks.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 2: Oxidation using Sodium Chlorite
This protocol utilizes sodium chlorite as a milder oxidizing agent.
Materials:
-
5-chloro-2-acetylthiophene
-
Acetone
-
Potassium dihydrogen phosphate
-
Sodium chlorite
-
Water
-
Reaction flask
-
Stirrer
-
Cooling bath (ice-water)
-
Dropping funnel
Procedure:
-
Dissolve 5-chloro-2-acetylthiophene in acetone in a reaction flask.[6]
-
Cool the flask to 0-10°C using an ice-water bath.[6]
-
In a separate beaker, prepare an aqueous solution of potassium dihydrogen phosphate and add it to the reaction mixture to act as a buffer, maintaining a pH of 4-6.[6]
-
Prepare an aqueous solution of sodium chlorite.
-
Slowly add the sodium chlorite solution to the reaction mixture using a dropping funnel, while maintaining the reaction temperature at 20-30°C.[6]
-
Monitor the reaction for completion.
-
Upon completion, the product can be isolated by acidification and extraction.
Visualizations
Diagram 1: Experimental Workflow for Haloform Reaction
Caption: Workflow for the oxidation of 5-chloro-2-acetylthiophene via the haloform reaction.
Diagram 2: Chemical Transformation
Caption: General scheme for the oxidation of 5-chloro-2-acetylthiophene.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. nbinno.com [nbinno.com]
- 5. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 6. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 7. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Chloro-2-thiophenecarboxylic Acid as a Key Intermediate in Rivaroxaban Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the crucial role of 5-Chloro-2-thiophenecarboxylic acid in the synthesis of the anticoagulant drug Rivaroxaban (B1684504). The following sections offer comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathways, designed to support research, development, and manufacturing activities in the pharmaceutical field.
Introduction
Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders. The synthesis of this complex molecule involves several key steps, with this compound serving as a critical starting material for the introduction of the 5-chlorothiophene-2-carboxamide (B31849) moiety, which is essential for the drug's biological activity. This document outlines the common synthetic strategies employed to convert this compound into Rivaroxaban, providing detailed methodologies and comparative data from various published procedures.
Synthetic Pathway Overview
The primary role of this compound in the synthesis of Rivaroxaban is to acylate the primary amine of the key intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. This is typically achieved by first activating the carboxylic acid, most commonly by converting it to the corresponding acid chloride, which then readily reacts with the amine to form the final amide bond of the Rivaroxaban molecule.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of Rivaroxaban and its intermediates, starting from this compound.
Table 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Thionyl chloride | Toluene (B28343) | 80-85 | 1 | ~97 | [1] |
| This compound | Thionyl chloride | Dichloromethane (B109758) | Reflux (~43) | 3 | Not specified | [2] |
| This compound | Thionyl chloride | Toluene | 75-80 | Not specified | Not specified | [3] |
Table 2: Synthesis of Rivaroxaban from this compound derivatives
| This compound derivative | Amine Intermediate | Coupling Agent/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 5-Chlorothiophene-2-carbonyl chloride | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Triethylamine (B128534) | Dichloromethane | 0 to RT | 2.5 | 92 | Not specified | [4] |
| This compound | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran | Room Temperature | Overnight | Not specified | 96.42 | [5][6] |
| This compound | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | Ethyl chloroformate / Triethylamine | Dichloromethane | -10 to -5 | Overnight | Not specified | Not specified | [5][6] |
| 5-Chlorothiophene-2-carbonyl chloride | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one methanesulfonate (B1217627) salt | Potassium bicarbonate | Methyl ethyl ketone / Water | 20 | 0.25 | 96 | 99.95 | [7] |
| 5-Chlorothiophene-2-carbonyl chloride | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Triethylamine | Dichloromethane | 10-20 | 1 | 90.2 (crude) | Not specified | [2] |
| 5-Chlorothiophene-2-carbonyl chloride | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | Sodium carbonate | Water / Acetone | Not specified | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride
This protocol describes the conversion of this compound to its acid chloride, a common activated intermediate for the subsequent amidation reaction.
Materials:
-
This compound
-
Thionyl chloride
-
Toluene
-
Reaction flask with reflux condenser and gas absorption device
Procedure:
-
Charge a suitable reaction flask with 700 g of this compound and 1.8 L of toluene.[1]
-
Stir the mixture and slowly heat to 80-85°C.[1]
-
Slowly add 614.6 g of thionyl chloride dropwise over approximately 1 hour.[1]
-
After the addition is complete, continue to raise the temperature to 95-105°C and maintain for 2 hours.[1]
-
Cool the reaction solution to 50-60°C.[1]
-
Distill off approximately 1 L of solvent under reduced pressure.[1]
-
Add 1 L of fresh toluene to the residue and cool to room temperature. The resulting solution of 5-chlorothiophene-2-carbonyl chloride can be used in the next step.[1]
Protocol 2: Synthesis of Rivaroxaban via Amide Coupling
This protocol details the final amide coupling step to produce Rivaroxaban.
Materials:
-
Solution of 5-chlorothiophene-2-carbonyl chloride in toluene (from Protocol 1)
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
In a separate reaction vessel, prepare a mixture of 1.1 g of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and 5 mL of triethylamine in 40 mL of anhydrous dichloromethane.[4]
-
Cool this mixture to 0°C.[4]
-
To the cooled mixture, add a solution of 5-chlorothiophene-2-carbonyl chloride (prepared from 1.3 g of this compound) dissolved in 20 mL of anhydrous dichloromethane.[4]
-
After the addition is complete, stir the reaction mixture for 30 minutes at 0°C.[4]
-
Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[4]
-
Filter the resulting mixture and wash the filter cake with dichloromethane (3 x 15 mL).[4]
-
Dry the collected solid under reduced pressure to yield Rivaroxaban.[4] The reported yield for this procedure is 1.5 g (92%).[4]
Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic transformations involving this compound in the production of Rivaroxaban.
Caption: Synthesis of Rivaroxaban from this compound.
Caption: Alternative synthesis of Rivaroxaban using a CDI coupling agent.
References
- 1. Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9663505B2 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 5-Chlorothiophene-2-Carboxamide Derivatives
Introduction
5-Chlorothiophene-2-carboxamide (B31849) derivatives are a significant class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their structural motif is a core component in various biologically active molecules, most notably in the anticoagulant drug Rivaroxaban, where it serves as a crucial building block.[1][2] The synthesis of these amides typically originates from 5-chlorothiophene-2-carboxylic acid, which is then coupled with a desired amine. This document provides detailed protocols for the two primary methods to achieve this transformation: a two-step process via an acyl chloride intermediate and a one-pot direct amidation using coupling agents.
General Synthetic Pathways
The conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding amide derivatives can be achieved through two main synthetic routes, as illustrated below. The first route involves the activation of the carboxylic acid to a more reactive 5-chlorothiophene-2-carbonyl chloride intermediate, which subsequently reacts with an amine. The second route facilitates the direct coupling of the carboxylic acid and an amine using specific coupling reagents.
Caption: General synthetic routes for 5-chlorothiophene-2-carboxamide derivatives.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This method is a robust, two-step process that involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by its reaction with an amine.
Step A: Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride
This step focuses on the activation of the carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or triphosgene.[3][4]
Materials and Reagents:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Triphosgene
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, Carbon Tetrachloride)[1][3]
-
N,N-Dimethylformamide (DMF) (catalyst, optional)[4]
-
Inert gas (Nitrogen or Argon)
Experimental Protocol:
-
Set up a dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet for inert gas.
-
Under an inert atmosphere, add 5-chlorothiophene-2-carboxylic acid (1.0 eq) to the anhydrous solvent.
-
If using a catalyst, add a catalytic amount of DMF (e.g., 1 drop).[4]
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the chlorinating agent (e.g., Thionyl chloride, 1.1-1.3 eq) dropwise to the stirred suspension.[3]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 10-30 minutes.[3]
-
Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., 75-80 °C for toluene) and maintain for 1-3 hours.[1][3]
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent and excess chlorinating agent by distillation under reduced pressure.
-
The resulting crude 5-chlorothiophene-2-carbonyl chloride, a yellow to light brown liquid, can be purified by vacuum distillation (e.g., 80-90 °C / 5 mmHg) or used directly in the next step.[4][5]
| Reactant | Chlorinating Agent | Solvent | Temperature | Time | Yield | Purity (GC) | Reference |
| 5-Chlorothiophene-2-carboxylic acid | Thionyl Chloride | Carbon Tetrachloride | Reflux | 1-3 h | High | High | [3] |
| 5-Chlorothiophene-2-carboxylic acid | Thionyl Chloride | Toluene | 75-80 °C | - | - | - | [1] |
| 5-Chlorothiophene-2-carboxylic acid | Triphosgene / DMF | 1,2-Dichloroethane | 60 °C | 5 h | 100% | 99.99% | [4] |
Step B: Amide Coupling of 5-Chlorothiophene-2-Carbonyl Chloride with an Amine
The purified or crude acyl chloride is reacted with a primary or secondary amine to form the desired amide bond. This is often referred to as a Schotten-Baumann reaction.[6]
Materials and Reagents:
-
5-Chlorothiophene-2-carbonyl chloride
-
Desired primary or secondary amine (1.0 eq)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Acetone, Pyridine)[1]
-
Base (e.g., Pyridine, Sodium Carbonate, Triethylamine) (1.5-2.0 eq)[1]
Experimental Protocol:
-
In a separate flask, dissolve the amine (1.0 eq) and the base (e.g., pyridine) in the chosen aprotic solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in the same solvent to the cooled amine solution while stirring.
-
After the addition, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature and stirred for 1-16 hours until completion.[1][6]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., DCM, Ethyl Acetate).
-
Combine the organic layers and wash successively with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 5-chlorothiophene-2-carboxamide derivative.
| Amine | Base | Solvent | Temperature | Time | Product | Reference |
| 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one | Pyridine | Pyridine | 0 °C to RT | 1 h | Rivaroxaban | [1] |
| 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one HCl | Sodium Carbonate | Water/Acetone | - | - | Rivaroxaban | [1] |
Protocol 2: Direct Amide Coupling Using Coupling Agents
This one-pot method avoids the isolation of the acyl chloride intermediate by using coupling agents to activate the carboxylic acid in situ for direct reaction with an amine.[7] This approach is often preferred for sensitive substrates.
Materials and Reagents:
-
5-Chlorothiophene-2-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Coupling Agent (e.g., EDC·HCl, 1.5 eq)[8]
Experimental Protocol:
-
To a stirred solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and DMAP (1.5 eq) in DCM, add the coupling agent EDC·HCl (1.5 eq) at room temperature.[8]
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM).
-
Wash the organic phase sequentially with 2N HCl, water, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
| Carboxylic Acid | Amine | Coupling System | Solvent | Time | Yield | Reference |
| 5-Chlorothiophene-2-carboxylic acid | 6-Fluorobenzo[d]thiazol-2-amine | EDC·HCl / DMAP | CH₂Cl₂ | Overnight | - | [8] |
Workflow for Amide Coupling Reactions
The following diagram outlines the key steps and decision points in a typical amide coupling experiment, from reagent preparation to final product purification.
Caption: Experimental workflow for a typical amide coupling synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 3. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 4. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-thiophenecarboxylic Acid in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of research. 5-Chloro-2-thiophenecarboxylic acid has emerged as a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of various therapeutic agents.[1][2] Its unique structural features make it an attractive starting material for the development of new anti-inflammatory compounds. Thiophene-based molecules, in general, have demonstrated significant potential as anti-inflammatory agents, often exerting their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][4][5][6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound.
Rationale for Use
The thiophene (B33073) ring is a bioisostere of the benzene (B151609) ring and is present in several approved drugs. The chloro- and carboxylic acid functionalities on the thiophene ring of this compound provide reactive handles for facile chemical modifications, allowing for the synthesis of diverse libraries of derivative compounds, such as amides and esters. These derivatives can be designed to interact with specific targets in inflammatory signaling pathways.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of compounds derived from this compound are often mediated through the modulation of critical signaling pathways, primarily the NF-κB and NRF2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key strategy for controlling inflammation.
Caption: The NF-κB signaling pathway and potential inhibition by this compound derivatives.
NRF2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is the primary regulator of the cellular antioxidant response.[10] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation. In response to oxidative stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Activation of the NRF2 pathway can suppress inflammation by reducing oxidative stress and inhibiting pro-inflammatory signaling. Carboxylic acids have been identified as potential activators of the NRF2 pathway.[11][12][13]
Caption: The NRF2 signaling pathway and potential activation by this compound derivatives.
Synthesis of Anti-inflammatory Agents
The synthesis of potential anti-inflammatory agents from this compound typically involves the derivatization of the carboxylic acid group to form amides or esters.
General Synthesis Workflow
Caption: General synthetic routes to amides and esters of this compound.
Experimental Protocols
Synthesis of 5-Chloro-2-thiophenecarboxamides (General Procedure)
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 5-chloro-2-thiophenecarbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, add the desired primary or secondary amine (1.1 eq) and a base (e.g., triethylamine (B128534) or pyridine, 1.5 eq) at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 5-chloro-2-thiophenecarboxamide.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent system. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits NO production by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay
This is a widely used model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compounds compared to the control group.
Data Presentation
The following tables present hypothetical data for a series of synthesized 5-chloro-2-thiophenecarboxamide derivatives to illustrate how quantitative data should be structured.
Table 1: In Vitro Anti-inflammatory Activity of 5-Chloro-2-thiophenecarboxamide Derivatives
| Compound ID | R-group | NO Inhibition IC50 (µM) in RAW 264.7 cells |
| CTCA-01 | -H | > 100 |
| CTCA-02 | -CH3 | 85.2 |
| CTCA-03 | -C6H5 | 45.7 |
| CTCA-04 | -4-Cl-C6H4 | 22.1 |
| CTCA-05 | -4-OCH3-C6H4 | 38.5 |
| Indomethacin | (Standard) | 15.8 |
Table 2: In Vivo Anti-inflammatory Activity of Selected 5-Chloro-2-thiophenecarboxamide Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema at 3h |
| Vehicle | - | 0 |
| CTCA-04 | 25 | 35.2 |
| CTCA-04 | 50 | 58.9 |
| Indomethacin | 10 | 65.4 |
Conclusion
This compound is a valuable and readily available starting material for the synthesis of novel anti-inflammatory agents. The derivatization of its carboxylic acid group into amides and esters allows for the exploration of a wide chemical space to identify potent modulators of inflammatory pathways. The protocols provided herein offer a framework for the synthesis and evaluation of these compounds, enabling researchers to contribute to the development of next-generation anti-inflammatory therapies. Future work should focus on optimizing the structure-activity relationship of these derivatives to enhance their potency and selectivity, as well as elucidating their precise mechanisms of action within the NF-κB and NRF2 signaling pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
Application of 5-Chloro-2-thiophenecarboxylic Acid in the Development of Anti-Cancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-thiophenecarboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry for the development of novel anti-cancer agents. Its rigid thiophene (B33073) core, substituted with a reactive carboxylic acid and a lipophilic chlorine atom, provides a valuable scaffold for designing compounds that can interact with various biological targets implicated in cancer progression. This document provides detailed application notes on several classes of anti-cancer compounds derived from this compound, along with comprehensive protocols for their synthesis and biological evaluation.
Application Notes
Chlorothiophene-Based Chalcones as p53 Pathway Modulators
Chalcones are a class of natural products known for their diverse biological activities, including anti-cancer effects. The incorporation of a 5-chlorothiophene moiety into the chalcone (B49325) scaffold has led to the development of potent inhibitors of cancer cell growth. These compounds have been shown to exert their effects by modulating the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis that is often dysregulated in cancer.
Specifically, certain chlorothiophene-based chalcones have been identified as inhibitors of the interaction between p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2).[1] By disrupting this interaction, these compounds can stabilize p53, leading to the activation of downstream target genes that promote apoptosis. Furthermore, some of these chalcones have been observed to interact with the anti-apoptotic protein Bcl-2, further contributing to their pro-apoptotic activity.[1]
Thiophene Analogues of Folic Acid as Antimetabolites
Folic acid is essential for DNA synthesis and repair, and its metabolism is a key target for cancer chemotherapy. Folic acid analogues, or antifolates, are a class of drugs that interfere with the action of enzymes involved in folate metabolism, thereby inhibiting the proliferation of rapidly dividing cancer cells.
Researchers have synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid, where the pteridine (B1203161) ring of folic acid is replaced by a quinazoline (B50416) moiety and the benzoyl group is replaced by a 5-chlorothiophene-2-carbonyl group. These compounds have demonstrated significant cytotoxicity against human leukemic lymphoblasts, suggesting their potential as a new class of antifolate agents.[2]
Thiophene Carboxamides as Potent Cytotoxic Agents
The carboxamide functional group is a common feature in many biologically active molecules. The synthesis of various N-substituted carboxamides derived from this compound has yielded compounds with potent cytotoxic activity against a range of cancer cell lines.
These thiophene carboxamide derivatives have been shown to induce apoptosis and disrupt the cell cycle in cancer cells. While the exact mechanisms of action are still under investigation, some studies suggest that they may act as inhibitors of key signaling proteins involved in cancer progression.[3] The modular nature of their synthesis allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, facilitating the optimization of their anti-cancer properties.
Quantitative Data Summary
The following tables summarize the in vitro anti-cancer activity of representative compounds derived from this compound.
Table 1: Cytotoxicity of Chlorothiophene-Based Chalcones [1]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| C4 | WiDr (Colorectal) | 0.77 |
| C6 | WiDr (Colorectal) | 0.45 |
Table 2: Cytotoxicity of Thiophene Analogues of 5-Chloro-5,8-dideazafolic Acid [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| Analogue 1 | CCRF-CEM (Leukemia) | 1.8 ± 0.1 |
| Analogue 2 | CCRF-CEM (Leukemia) | 2.1 ± 0.8 |
Table 3: Cytotoxicity of Thiophene Carboxamide Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 |
| 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 |
| 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 |
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of Chlorothiophene-Based Chalcones (Claisen-Schmidt Condensation) [1]
This protocol describes a general method for the synthesis of chalcones from 2-acetyl-5-chlorothiophene (B429048) and a substituted aromatic aldehyde.
Materials:
-
2-acetyl-5-chlorothiophene
-
Substituted aromatic aldehyde
-
Methanol
-
Potassium hydroxide (B78521) (KOH) solution (40% aqueous)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl) (5%)
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-acetyl-5-chlorothiophene (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in methanol.
-
To this stirred solution, add 40% aqueous KOH solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with 5% HCl to precipitate the crude chalcone.
-
Filter the solid precipitate, wash with deionized water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate.
Protocol 2: General Synthesis of Thiophene Carboxamides [4]
This protocol outlines a general procedure for the synthesis of N-substituted thiophene carboxamides from a thiophene carboxylic acid and an aniline (B41778) derivative.
Materials:
-
5-substituted-thiophene-2-carboxylic acid (e.g., 5-(4-fluorophenyl)thiophene-2-carboxylic acid)
-
Substituted aniline
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Argon gas
Procedure:
-
Dissolve the 5-substituted-thiophene-2-carboxylic acid (1 equivalent) in DCM in a round-bottom flask.
-
Add DMAP (0.33 equivalents) and EDC (1.33 equivalents) to the solution and stir under an argon atmosphere at room temperature for 30 minutes.
-
Add the appropriate substituted aniline (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Biological Evaluation Protocols
Protocol 3: Cell Viability Assessment by MTT Assay [3]
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Synthesized thiophene derivative
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining [5]
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in the desired cell line by treating with the test compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining [6][7]
This protocol outlines the analysis of cell cycle distribution by flow cytometry after staining with propidium iodide.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of MDM2 and Bcl-2 by Chlorothiophene-Based Chalcones.
Experimental Workflow Diagrams
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
References
- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Synthesis and Antimicrobial Evaluation of Novel Agents Derived from 5-Chloro-2-thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Thiophene derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The strategic functionalization of the thiophene ring allows for the fine-tuning of these biological activities. 5-Chloro-2-thiophenecarboxylic acid is a readily available and versatile starting material for the synthesis of a variety of derivatives, including amides and esters.[4][5] By converting the carboxylic acid to a more reactive acyl chloride, a diverse library of compounds can be generated through reaction with various nucleophiles. This document provides detailed protocols for the synthesis of novel amide and ester derivatives of this compound and their subsequent evaluation as potential antimicrobial agents.
Synthesis Strategy
The overall synthetic strategy involves a two-step process. First, this compound is converted to its highly reactive acid chloride derivative, 5-chloro-2-thenoyl chloride, using a chlorinating agent such as thionyl chloride. This intermediate is then reacted with a variety of commercially available amines or alcohols to generate a library of corresponding amides or esters. This approach allows for the rapid generation of a diverse set of compounds for antimicrobial screening.
Caption: General synthetic workflow for the preparation of antimicrobial candidates.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-thenoyl Chloride
This protocol outlines the preparation of the key acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with reflux condenser and gas inlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a dry 250 mL four-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser with an alkali trap, add 16.5 g (0.1 mol) of this compound and 100 mL of anhydrous dichloromethane.[5]
-
Add a catalytic amount (1 drop) of N,N-dimethylformamide.[5]
-
With stirring, add 15 g (0.126 mol) of thionyl chloride to the suspension.[5]
-
Heat the reaction mixture to 40 °C and maintain for 4 hours.[5] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill the dichloromethane and excess thionyl chloride under reduced pressure using a rotary evaporator.[5]
-
The resulting crude 5-chloro-2-thenoyl chloride (a colorless to pale yellow liquid) can be used in the next step without further purification.
Caption: Workflow for the synthesis of 5-chloro-2-thenoyl chloride.
Protocol 2: General Procedure for the Synthesis of 5-Chloro-2-thiophenecarboxamides
This protocol describes the synthesis of amide derivatives from the acyl chloride intermediate.
Materials:
-
5-Chloro-2-thenoyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (B128534) (TEA) or pyridine (B92270) as a base
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-chloro-2-thenoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 3: General Procedure for the Synthesis of 5-Chloro-2-thiophenecarboxylate Esters
This protocol details the synthesis of ester derivatives.
Materials:
-
5-Chloro-2-thenoyl chloride
-
Appropriate alcohol (e.g., ethanol, phenol)
-
Pyridine or triethylamine as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
1M HCl solution
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 5-chloro-2-thenoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer to a separatory funnel and wash with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 4: Antimicrobial Susceptibility Testing by Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4][6]
Materials:
-
Synthesized 5-chloro-2-thiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Grow the microbial strains in their respective broths overnight at 37 °C (for bacteria) or 30 °C (for fungi). Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions of the compounds in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 48 hours for fungi.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Data Presentation
The antimicrobial activity of synthesized compounds is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL. The following tables present representative data for antimicrobial activities of thiophene-2-carboxamide derivatives against common pathogens.
Table 1: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
| Ampicillin | 4 | 2 | 8 | >256 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
| Thiophene-2-carboxamide | 128 | 64 | 256 | >256 |
| N-phenyl-thiophene-2-carboxamide | 64 | 32 | 128 | 256 |
| N-(4-chlorophenyl)-thiophene-2-carboxamide | 32 | 16 | 64 | 128 |
| N-(4-methoxyphenyl)-thiophene-2-carboxamide | 64 | 32 | 128 | >256 |
Data is representative and compiled based on activities of similar compounds reported in the literature.[7]
Table 2: Antifungal Activity of Thiophene-2-Carboxamide Derivatives (MIC in µg/mL)
| Compound | C. albicans |
| Fluconazole | 8 |
| Thiophene-2-carboxamide | 128 |
| N-phenyl-thiophene-2-carboxamide | 64 |
| N-(4-chlorophenyl)-thiophene-2-carboxamide | 32 |
| N-(4-methoxyphenyl)-thiophene-2-carboxamide | 64 |
Data is representative and compiled based on activities of similar compounds reported in the literature.
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of novel antimicrobial agents. The straightforward conversion to the corresponding acyl chloride allows for the generation of a diverse library of amide and ester derivatives. The protocols outlined in this document provide a comprehensive guide for the synthesis and antimicrobial evaluation of these compounds. The representative data suggests that derivatives of thiophene-2-carboxylic acid exhibit promising antimicrobial activity, which can be further optimized through systematic structural modifications. This approach holds significant potential for the discovery of new and effective treatments for infectious diseases.
References
- 1. Amide Synthesis [fishersci.it]
- 2. benchchem.com [benchchem.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Thiophenes
Welcome to the Technical Support Center for the Friedel-Crafts acylation of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this important synthetic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the Friedel-Crafts acylation of unsubstituted thiophene (B33073)?
The Friedel-Crafts acylation of thiophene predominantly yields the 2-acylthiophene.[1][2] This high regioselectivity is attributed to the greater stability of the cationic intermediate formed during the electrophilic attack at the 2-position (or the equivalent 5-position) of the thiophene ring.[1][2] The intermediate for 2-substitution benefits from more resonance structures, which delocalize the positive charge more effectively, making it the more favorable reaction pathway.[1][2][3]
Q2: Is it possible for diacylation to occur, and if so, how can this be minimized?
Yes, diacylation is a potential side reaction, although it is generally less of an issue than polyalkylation in Friedel-Crafts alkylation because the acyl group is deactivating.[4][5] To minimize the formation of diacylated products, it is advisable to use an excess of thiophene relative to the acylating agent. This stoichiometric adjustment increases the likelihood of the acylating agent reacting with an unsubstituted thiophene molecule.
Q3: What are the common Lewis acid catalysts used for this reaction, and what are their main disadvantages?
Traditional Lewis acids such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) are frequently used. However, they come with several drawbacks:[4][6]
-
Stoichiometric Amounts: They are often required in stoichiometric amounts because they form stable complexes with the resulting ketone product.[4]
-
Moisture Sensitivity: These catalysts are highly sensitive to moisture, necessitating strictly anhydrous reaction conditions.[4][5]
-
Side Reactions: They can interact with the sulfur atom in the thiophene ring, leading to undesired side reactions and reduced yields.[4][7]
-
Waste Generation: The workup process generates significant amounts of toxic and corrosive liquid waste, posing environmental concerns.[4][5][7]
Q4: Are there more environmentally friendly catalyst alternatives to traditional Lewis acids?
Yes, solid acid catalysts present a greener alternative.[4] Zeolites, such as Hβ and HZSM-5, and certain resins have demonstrated high activity and selectivity.[4][7] Their advantages include being recoverable, regenerable, and reusable, which addresses many of the environmental issues associated with traditional Lewis acids.[4][7] Additionally, SnO₂ nanosheets have shown promise for quantitative acylation of thiophene under solvent-free conditions.[7][8] Milder Lewis acids like zinc chloride (ZnCl₂) can also be effective, often leading to improved yields and simpler workup procedures.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst | Ensure the catalyst is fresh or properly activated. For instance, Hβ zeolite should be calcined at 550°C for 4 hours before use.[7] |
| Poor quality of reagents | Use freshly distilled thiophene and high-purity acylating agents. | |
| Inappropriate reaction temperature | Optimize the reaction temperature. For Hβ zeolite-catalyzed acetylation with acetic anhydride, 60°C is effective.[7] | |
| Insufficient catalyst loading | Ensure an adequate amount of catalyst is used. | |
| Poor Regioselectivity (Mixture of 2- and 3-isomers) | High reaction temperature | Lowering the reaction temperature can favor the kinetically controlled 2-acylated product.[3] |
| Choice of catalyst | Milder Lewis acids might lead to a higher proportion of the 3-isomer.[9] Consider using a more selective catalyst like Hβ zeolite.[3] | |
| Solvent effects | The choice of solvent can impact selectivity. Less polar solvents are often preferred.[3] | |
| Formation of Polyacylated Products | Incorrect stoichiometry | Use an excess of thiophene relative to the acylating agent. |
| Difficult Product Isolation/Workup | Stable product-catalyst complex | With traditional Lewis acids like AlCl₃, a stoichiometric amount is often required, leading to complex formation. Consider using milder Lewis acids like ZnCl₂ or solid acid catalysts for a simpler workup.[5] |
| Emulsion formation during extraction | Washing with a saturated brine solution can help to break up emulsions.[5] |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Thiophene
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 |
| HZSM-5 Zeolite | Acetic Anhydride | Low | - | 60°C, Thiophene:Ac₂O = 1:3 |
| NKC-9 Resin | Acetic Anhydride | - | Poor Selectivity | 60°C, Thiophene:Ac₂O = 1:3 |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 |
| EtAlCl₂ | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1 |
| SnO₂ nanosheets | Benzoyl Chloride | - | Quantitative | 50°C, solvent-free |
Data sourced from multiple studies.[7]
Table 2: Effect of Reaction Temperature on Thiophene Conversion using Hβ Zeolite
| Temperature (K) | Conversion (%) | Notes |
| 313 (40°C) | < 40 (after 0.5h) | Low conversion |
| 333 (60°C) | 100 (after 2h) | Optimal temperature |
| 353 (80°C) | 100 (after 0.5h) | Decreased yield due to thiophene volatilization |
Data adapted from a study on solid acid catalysts.
Experimental Protocols
Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite)
This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.[7]
-
Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.[7]
-
Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[7]
-
Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[7]
-
Reaction: Heat the mixture in a water bath to 60°C and stir magnetically.[7]
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can be purified by distillation.[7]
Protocol 2: Acylation using Ethylaluminum Dichloride (EtAlCl₂)
This protocol is based on the use of an alkyl Lewis acid for the acylation of thiophene.[10]
-
Reaction Setup: In a dried flask under an inert atmosphere, dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried CH₂Cl₂ at 0°C.[10]
-
Catalyst Addition: Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.[10]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified using column chromatography.[7][10]
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 5-Chloro-2-thiophenecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Chloro-2-thiophenecarboxylic acid, a key intermediate in pharmaceutical development.[1][2]
Troubleshooting Guides
This section provides solutions to common problems that can lead to low yields for the primary synthetic routes to this compound.
Route 1: Friedel-Crafts Acylation of 2-Chlorothiophene (B1346680) followed by Hydrolysis
This method involves the acylation of 2-chlorothiophene, typically with trichloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride, followed by hydrolysis to the desired carboxylic acid.[3]
Question: Why am I getting a low yield or no product in my Friedel-Crafts acylation of 2-chlorothiophene?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors. Here are the most common issues and their solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate it.[4][5]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator. A clumpy appearance or a strong smell of HCl indicates deactivation by moisture.[5]
-
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid, taking it out of the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required.[4]
-
Solution: Ensure you are using at least a 1:1 molar ratio of the Lewis acid to the acylating agent.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause side reactions and decomposition.[4][6]
-
Solution: Start with the reaction conditions reported in the literature for similar substrates and optimize the temperature as needed. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and temperature.[6]
-
-
Poor Quality Reagents: The purity of 2-chlorothiophene and the acylating agent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[4]
-
Solution: Use freshly distilled or purified starting materials.
-
Question: I am observing the formation of multiple products. What is happening?
Answer: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the acyl group deactivates the ring, the formation of isomers can occur.[4][7]
-
Solution: To improve regioselectivity for the desired product, consider the following:
-
Choice of Lewis Acid: Stronger Lewis acids like AlCl₃ generally provide higher selectivity.[6]
-
Solvent: Non-polar solvents such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) typically favor 2-acylation.[6]
-
Temperature: Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.[6]
-
Route 2: Grignard Reaction of 5-Chloro-2-bromothiophene and Carboxylation
This pathway involves the formation of a Grignard reagent from 5-chloro-2-bromothiophene, which then reacts with carbon dioxide to yield the carboxylic acid.[8]
Question: My Grignard reaction is failing or giving a very low yield. What are the likely causes?
Answer: Grignard reactions are notoriously sensitive to reaction conditions. Here are the key areas to troubleshoot:
-
Presence of Moisture: Grignard reagents are highly reactive towards water. All glassware must be flame-dried, and solvents must be strictly anhydrous.[9]
-
Solution: Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF).[9]
-
-
Poor Quality Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating.
-
Solution: Use fresh, high-purity magnesium turnings. If initiation is difficult, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[9]
-
-
Incompatible Functional Groups: Grignard reagents are strong bases and will react with acidic protons in functional groups like -OH, -NH₂, and even terminal alkynes.[9][10]
-
Solution: Ensure your starting material and any other reagents do not contain acidic protons.
-
Question: I am getting significant amounts of disulfide byproducts. How can I minimize their formation?
Answer: The formation of disulfides (R-S-S-R) is a common side reaction when working with thiophene-based Grignard reagents.[9]
-
Solution:
Route 3: Oxidation of 5-Chloro-2-acetylthiophene
In this method, 5-chloro-2-acetylthiophene is oxidized to the corresponding carboxylic acid, often using reagents like sodium chlorite (B76162).[8][11]
Question: My oxidation of 5-chloro-2-acetylthiophene is incomplete or giving a low yield. What should I check?
Answer: The efficiency of this oxidation can be influenced by several factors:
-
pH of the Reaction Mixture: The pH of the reaction is critical for the Pinnick oxidation using sodium chlorite.[12]
-
Solution: Use a buffer system, such as potassium dihydrogen phosphate (B84403) (KH₂PO₄), to maintain the pH between 4 and 6.[12]
-
-
Presence of Hypochlorous Acid (HOCl): HOCl is a byproduct of the Pinnick oxidation and can lead to side reactions, including the destruction of the sodium chlorite reactant and unwanted reactions with double bonds.[13]
-
Solution: Add a scavenger, such as 2-methyl-2-butene (B146552), to react with and remove the HOCl as it is formed.[13][14]
-
-
Reaction Temperature: As with most reactions, temperature control is important.
-
Solution: Maintain the reaction temperature in the recommended range, typically between 20-30°C, to avoid side reactions and decomposition.[12]
-
Route 4: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
This approach involves the chlorination of 2-thiophenecarboxaldehyde to form the 5-chloro intermediate, which is then oxidized in the same pot to the carboxylic acid.[1][15]
Question: I am attempting the one-pot synthesis, but the yield is poor. What are the critical parameters to control?
Answer: One-pot syntheses require careful control of reaction conditions to ensure both steps proceed efficiently.
-
Temperature Control during Chlorination and Oxidation: The temperature for both the chlorination and the subsequent oxidation steps must be carefully controlled.
-
Solution: For the initial chlorination, maintain the temperature as specified in the protocol. For the subsequent oxidation step, which is often exothermic, ensure efficient cooling to prevent side reactions. A common temperature range for the oxidation step is 15-30°C.[8]
-
-
Stoichiometry of Reagents: The molar ratios of the chlorinating agent, the starting aldehyde, and the oxidizing agent are crucial for a successful one-pot reaction.[15]
-
Solution: Carefully control the molar ratios of all reagents as specified in the chosen protocol. For example, a patent describes using a molar ratio of chlorine to 2-thiophenecarboxaldehyde between 0.9:1 and 4:1.[15]
-
-
Quenching and Workup: Improper quenching of the reaction or inefficient workup can lead to product loss.
-
Solution: After the reaction is complete, quench any remaining oxidizing agents with a reducing agent like sodium sulfite (B76179) until a starch-potassium iodide test is negative.[8] During the workup, adjust the pH to 1-2 with hydrochloric acid to precipitate the carboxylic acid.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic routes are:
-
Friedel-Crafts acylation of 2-chlorothiophene , followed by hydrolysis.[3]
-
Carboxylation of a Grignard reagent formed from 5-chloro-2-bromothiophene.[8]
-
A one-pot chlorination and oxidation starting from 2-thiophenecarboxaldehyde.[1][15]
Q2: Which synthetic route generally gives the highest yield?
A2: A one-pot method starting from 2-thiophenecarboxaldehyde has been reported to achieve a yield of up to 98.8% after purification.[8] However, the optimal route can depend on the available starting materials, equipment, and scale of the synthesis.
Q3: What are the common impurities I might see, and how can I remove them?
A3: Common impurities can include unreacted starting materials, isomers (e.g., other chlorinated thiophene (B33073) derivatives), and byproducts from side reactions like polysubstitution or disulfide formation. Purification is typically achieved through recrystallization, often from an ethanol/water mixture, or by column chromatography.[3]
Q4: Are there any significant safety concerns with these syntheses?
A4: Yes, several safety hazards should be considered:
-
Grignard reagents are highly flammable and react violently with water.[9]
-
Lewis acids like aluminum chloride are corrosive and react exothermically with moisture.[5]
-
Oxidizing agents like sodium chlorite can be powerful and should be handled with care. The Pinnick oxidation can generate chlorine gas, which is toxic.[16]
-
Solvents like diethyl ether are extremely flammable. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation & Hydrolysis | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃ | Moderate | Readily available starting material. | Requires stoichiometric Lewis acid, potential for side reactions.[3][4] |
| Grignard Reaction & Carboxylation | 5-Chloro-2-bromothiophene | Mg, CO₂ (dry ice) | Moderate to High | Good for targeted synthesis. | Requires strictly anhydrous conditions, potential for disulfide formation.[8][9] |
| Oxidation | 5-Chloro-2-acetylthiophene | Sodium chlorite, KH₂PO₄ | High | Selective oxidation. | Starting material can be expensive or difficult to prepare.[8][12] |
| One-Pot Synthesis | 2-Thiophenecarboxaldehyde | Chlorinating agent, Oxidizing agent | Up to 98.8% | High yield, efficient process. | Requires careful control of reaction conditions for two consecutive steps.[1][8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
This protocol is adapted from a patented procedure.[8][15]
-
Chlorination: In a suitable reaction vessel, charge 2-thiophenecarboxaldehyde. Introduce the chlorinating agent (e.g., chlorine gas) while maintaining the reaction temperature. Monitor the reaction by TLC until the starting material is consumed. The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step.
-
Oxidation: In a separate flask, prepare a pre-cooled solution of sodium hydroxide (B78521) (e.g., 20% aqueous solution) and cool to -5 to 0°C.[8]
-
Slowly add the crude 5-chloro-2-thiophenecarboxaldehyde from the previous step to the sodium hydroxide solution, ensuring the temperature does not exceed 30°C.[15]
-
After the addition is complete, slowly introduce chlorine gas while maintaining the temperature between 15-30°C.[8]
-
Continue to stir the reaction mixture at this temperature for several hours until the reaction is complete (monitor by TLC or HPLC).[8]
-
Workup: Cool the reaction mixture to 5-10°C and quench with a 10% aqueous solution of sodium sulfite until a starch-potassium iodide test is negative.[8]
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane) to remove organic impurities.[8]
-
Separate the aqueous layer and acidify to a pH of 1-2 with concentrated hydrochloric acid to precipitate the product.[8]
-
Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[8]
Protocol 2: Oxidation of 5-Chloro-2-acetylthiophene (Pinnick Oxidation)
This protocol is based on the general principles of the Pinnick oxidation.[12][13][14]
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-acetylthiophene (1 equivalent) in a suitable solvent system such as a mixture of tert-butanol, tetrahydrofuran, and water.
-
Add a pH buffer, such as potassium dihydrogen phosphate (KH₂PO₄), to maintain the pH between 4 and 6.[12]
-
Add a scavenger, such as 2-methyl-2-butene (several equivalents).[14]
-
Cool the mixture to 0°C in an ice bath.
-
Oxidation: Slowly add an aqueous solution of sodium chlorite (NaClO₂) (e.g., 2.8 equivalents) to the stirred reaction mixture.[14]
-
Allow the reaction to stir at 0°C for several hours, monitoring the progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Dilute the mixture with brine and extract with an organic solvent such as dichloromethane.[14]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 12. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 13. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 14. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 16. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
Optimizing reaction conditions for Grignard reagent formation from bromothiophenes
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the formation of Grignard reagents from bromothiophenes.
Troubleshooting Guide
Difficulties in Grignard reagent formation are common. This section addresses specific issues you may encounter during your experiments.
Issue 1: The Grignard reaction fails to initiate.
The lack of reaction initiation is the most frequent challenge and is often indicated by the absence of a color change (to a cloudy, grayish solution), bubble formation, or a noticeable exotherm.[1][2]
| Possible Cause | Solution |
| Presence of Moisture | All glassware must be rigorously dried, either by flame-drying or oven-drying, and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][3] Solvents must be anhydrous.[2] |
| Passivated Magnesium Surface | The magnesium surface is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction.[4] This layer must be removed or broken up to expose the reactive metal. |
| Poor Quality of Reagents | Ensure bromothiophene is pure and the solvent is anhydrous. Old magnesium turnings that appear dull may have a thick oxide layer and should be replaced with fresh, shiny turnings.[2][5] |
Issue 2: The reaction starts but then stops, resulting in low yield.
| Possible Cause | Solution |
| Quenching by Atmospheric Oxygen or Moisture | The reaction is sensitive to air and moisture.[3][6] Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process.[3] |
| Insufficient Mixing | If the magnesium turnings are not being effectively stirred, their surface can become coated with the Grignard reagent, preventing further reaction. Ensure vigorous stirring. |
| Low Reaction Temperature | While initiation might occur at room temperature, gentle heating to reflux is often required to ensure the reaction goes to completion.[5][7] |
Issue 3: Significant formation of byproducts, particularly bithiophene.
The formation of bithiophene is a common side reaction resulting from Wurtz-type coupling.[3]
| Possible Cause | Solution |
| High Local Concentration of Bromothiophene | A high concentration of the halide can favor the coupling side reaction.[3] Add the bromothiophene solution to the magnesium turnings slowly and dropwise.[3] |
| High Reaction Temperature | Excessive heat can increase the rate of side reactions. Maintain a controlled temperature, such as a gentle reflux, to minimize byproduct formation.[3] |
Frequently Asked Questions (FAQs)
Q1: How can I activate the magnesium turnings?
A1: Several methods can be used to activate magnesium:
-
Mechanical Activation: Crushing the magnesium pieces in the flask with a glass rod can break the oxide layer.[4]
-
Chemical Activation with Iodine: Adding a small crystal of iodine to the magnesium in the solvent is a common method. The disappearance of the purple color indicates the activation.[4][5][8]
-
Chemical Activation with 1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can be added. The observation of ethylene (B1197577) bubbles indicates that the magnesium is activated.[4][7][9]
-
Using Pre-activated Magnesium: Specially activated magnesium, such as Rieke magnesium, can be used to circumvent initiation problems, especially for less reactive halides.[9][10]
Q2: What is the best solvent for forming thiophenyl Grignard reagents, THF or diethyl ether?
A2: Both tetrahydrofuran (B95107) (THF) and diethyl ether are common solvents for Grignard reactions.[11][12][13] However, THF is often preferred for several reasons:
-
Higher Polarity: THF is more polar than diethyl ether, which allows it to better solvate and stabilize the Grignard reagent.[12][14]
-
Higher Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[15][16] This allows the reaction to be run at a higher temperature, which can be beneficial for less reactive bromides.[15][17]
Q3: I am trying to form the Grignard reagent from 3-bromothiophene (B43185) and it is not working. What can I do?
A3: The formation of a Grignard reagent from 3-bromothiophene can be more challenging than from 2-bromothiophene (B119243).[18] If standard methods fail, consider the following:
-
Use of Additives: The addition of lithium chloride (LiCl) can facilitate the formation of the Grignard reagent.[18][19]
-
Alternative Methods: If direct formation is unsuccessful, consider a halogen-metal exchange reaction, for instance, by reacting the 3-bromothiophene with a pre-formed Grignard reagent like isopropylmagnesium chloride or by using an organolithium reagent like n-butyllithium.[13][18]
Q4: My reaction mixture turned dark brown/black. Is this normal?
A4: A color change to a cloudy, grayish solution is typical for a successful Grignard formation.[2] However, if the mixture becomes very dark or black, it could indicate decomposition or significant side reactions, possibly due to prolonged heating or the presence of impurities.[5]
Data on Reaction Conditions
The optimal conditions for Grignard reagent formation can vary depending on the specific bromothiophene isomer and the desired scale. The following table summarizes typical conditions reported in the literature.
| Parameter | 2-Bromothiophene | 3-Bromothiophene | Notes |
| Solvent | THF or Diethyl Ether | THF | THF is generally preferred for its higher boiling point and polarity.[15][16] |
| Temperature | Gentle reflux | Gentle reflux; may require higher temperatures | 3-bromothiophene is less reactive and may require more forcing conditions.[18] |
| Initiation | Iodine crystal, 1,2-dibromoethane, or gentle heating | Iodine crystal, 1,2-dibromoethane, may require more potent activators | Activation is crucial for both, but more so for the 3-isomer. |
| Additives | Not generally required | LiCl can be beneficial | LiCl helps to break up magnesium halide oligomers, increasing reactivity.[18][19] |
| Typical Yields | Generally good to high | Moderate to good | Yields are highly dependent on the purity of reagents and reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Formation of 2-Thienylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 equivalents)
-
2-Bromothiophene (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1 small crystal) or 1,2-dibromoethane (a few drops)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum, then cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Add the iodine crystal or a few drops of 1,2-dibromoethane.[8]
-
Initiation: Add a small portion (approx. 10%) of the 2-bromothiophene dissolved in anhydrous THF to the magnesium. The reaction should initiate, as evidenced by a color change and gentle boiling. Gentle warming with a heat gun may be necessary.[1]
-
Addition: Once the reaction has started, add the remaining 2-bromothiophene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3]
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for 1-2 hours to ensure the reaction goes to completion. The final solution should be a cloudy, grayish color.[5]
-
Use: The prepared Grignard reagent is typically used immediately in the next step of the synthesis.[20]
Diagrams
Caption: Troubleshooting workflow for Grignard reagent formation.
Caption: Experimental workflow for Grignard reagent synthesis.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. brainly.com [brainly.com]
- 15. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Page loading... [guidechem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Side reactions and byproduct formation in thiophene carboxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carboxylation of thiophene (B33073).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of thiophene carboxylation, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of Thiophenecarboxylic Acid
| Potential Cause | Recommended Solution |
| Incomplete Lithiation (Organolithium Method) | Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly titrated organolithium reagent. Consider using a coordinating agent like TMEDA to enhance the reactivity of n-BuLi. |
| Inactive Catalyst (Catalytic Methods) | For Friedel-Crafts type reactions, ensure the Lewis acid is fresh and anhydrous. For palladium-catalyzed reactions, ensure the catalyst and ligands are not degraded. |
| Poor CO₂ Quenching | Use freshly crushed dry ice or high-purity CO₂ gas. Ensure efficient stirring during the quenching process to maximize contact between the lithiated thiophene and CO₂. Add the lithiated species to a slurry of dry ice in THF rather than the other way around. |
| Decomposition of Reagents or Intermediates | Maintain low temperatures (-78 °C) during lithiation and quenching to prevent decomposition of the thermally sensitive lithiated thiophene. |
| Incorrect Stoichiometry | Carefully measure and dispense all reagents, especially the organolithium reagent and the electrophile (CO₂). |
Issue 2: Presence of Significant Amounts of Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Thiophene-2,5-dicarboxylic acid | Over-carboxylation, especially at higher temperatures in direct C-H carboxylation or with excess organolithium reagent. | In direct carboxylation with CO₂, carefully control the reaction temperature; lower temperatures favor mono-carboxylation.[1] In the organolithium method, use a stoichiometric amount of the lithiating agent. |
| Unreacted Thiophene | Incomplete reaction. | Increase reaction time or temperature (if the reaction allows). Ensure efficient mixing. Check the activity of the reagents/catalysts. |
| Diaryl Ketone (e.g., di(thiophen-2-yl)methanone) | Reaction of the initially formed acyl chloride with another molecule of thiophene (in Friedel-Crafts acylation with phosgene). | Use a large excess of the thiophene substrate relative to the acylating agent. |
| Butyl-thiophene | Reaction of n-BuLi with the alkyl halide formed during lithium-halogen exchange (if starting from a halothiophene). | Use s-BuLi or t-BuLi which are less prone to this side reaction. Maintain a very low temperature during the lithiation. |
| Valeric Acid | Reaction of excess n-BuLi with CO₂.[2] | Use a stoichiometric amount of n-BuLi. Add the lithiated thiophene solution to a slurry of dry ice to ensure CO₂ is in excess during the quench. |
| Debrominated Thiophene (when using bromothiophene) | Protonation of the lithiated intermediate by a proton source (e.g., moisture, acidic work-up before complete quenching). | Ensure strictly anhydrous conditions. Quench the reaction with the electrophile before any aqueous work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for thiophene carboxylation?
A1: The primary methods for introducing a carboxylic acid group onto a thiophene ring are:
-
Direct C-H Carboxylation with CO₂: This method involves the reaction of thiophene with carbon dioxide in the presence of a strong base or a catalyst system.[1]
-
Carboxylation via Organolithium Intermediates: This involves the deprotonation of thiophene with a strong base, typically n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with carbon dioxide (dry ice).
-
Friedel-Crafts Acylation: While not a direct carboxylation, acylation with an appropriate acylating agent (like phosgene (B1210022) or an acyl halide) followed by hydrolysis can yield the carboxylic acid. This method is highly regioselective for the 2-position.
Q2: How can I selectively obtain thiophene-2-carboxylic acid over the 3-isomer?
A2: The 2-position of the thiophene ring is more acidic and sterically accessible than the 3-position. Therefore, both lithiation and Friedel-Crafts acylation reactions show a high preference for substitution at the 2-position. To obtain thiophene-3-carboxylic acid, one would typically start with a 3-substituted thiophene that can be converted to a carboxylic acid, such as 3-bromothiophene, which can undergo lithium-halogen exchange followed by carboxylation.
Q3: My reaction to carboxylate 2-bromothiophene (B119243) with n-BuLi and CO₂ gives a low yield and a lot of debrominated thiophene. What is happening?
A3: The formation of debrominated thiophene suggests that the lithiated intermediate is being protonated before it can react with CO₂. This can happen if there are trace amounts of water or other proton sources in your reaction. Ensure all your reagents and solvents are scrupulously dry and that the reaction is performed under a completely inert atmosphere. Another possibility is an incomplete reaction with CO₂, followed by protonation during the work-up.
Q4: Can di-carboxylation occur, and how can I avoid it?
A4: Yes, the formation of thiophene-2,5-dicarboxylic acid is a common byproduct, especially in direct C-H carboxylation at higher temperatures and in the organolithium method if an excess of the lithiating agent is used. To avoid this, use a 1:1 stoichiometry of the organolithium reagent to thiophene. In direct carboxylation, optimizing the reaction temperature is key, as lower temperatures generally favor the mono-carboxylated product.[1]
Q5: What is the best way to purify thiophenecarboxylic acid?
A5: Purification can typically be achieved by recrystallization from a suitable solvent. If there are basic or acidic impurities, an acid-base extraction during the work-up can be very effective. For separating regioisomers or other closely related byproducts, column chromatography on silica (B1680970) gel may be necessary.
Data Presentation
Table 1: Influence of Temperature on the Ratio of Mono- to Di-carboxylation in Direct C-H Carboxylation of Thiophene with CO₂
| Temperature (°C) | Ratio of Thiophene-2-carboxylate (B1233283) to Thiophene-2,5-dicarboxylate |
| 200 | Only thiophene-2-carboxylate is formed |
| >220 | Thiophene-2,5-dicarboxylate begins to form |
| 300 | 1 : 3.5 |
Data sourced from a study on carboxylate-assisted carboxylation in a solvent-free carbonate medium.[1]
Experimental Protocols
Protocol 1: Synthesis of Thiophene-2-carboxylic Acid via Lithiation
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of inert gas (argon or nitrogen).
-
Allow the flask to cool to room temperature and then add anhydrous diethyl ether or THF via syringe.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add thiophene (1.0 equivalent) to the cold solvent.
-
Slowly add a solution of n-BuLi (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a slurry of crushed dry ice in a small amount of anhydrous diethyl ether or THF.
-
Slowly transfer the lithiated thiophene solution via a cannula to the dry ice slurry with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiophene-2-carboxylic acid.
-
Purify the product by recrystallization.
Protocol 2: Friedel-Crafts Acylation of Thiophene (to form 2-acetylthiophene (B1664040) as a precursor to the carboxylic acid)
Materials:
-
Thiophene
-
Acetic anhydride (B1165640)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate solution, saturated
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stir bar under an inert atmosphere.
-
Add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM in the flask and cool the suspension to 0 °C in an ice bath.
-
Add acetic anhydride (1.0 equivalent) dropwise to the suspension with stirring.
-
After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.
-
After the addition of thiophene, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting 2-acetylthiophene can be purified by distillation and subsequently oxidized to thiophene-2-carboxylic acid using standard oxidation methods (e.g., sodium hypochlorite).
Visualizations
Caption: Main reaction and side reactions in thiophene carboxylation via lithiation.
Caption: Troubleshooting workflow for low yield in thiophene carboxylation.
References
Technical Support Center: Purification of 5-Chloro-2-thiophenecarboxylic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Chloro-2-thiophenecarboxylic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, two effective solvent systems have been identified:
-
Ethanol (B145695)/Water Mixture: A mixture of ethanol and water is a commonly used and effective system. The optimal ratio of ethanol to water can range from 10:1 to 2:1, with a 3:1 to 5:1 ratio often being a good starting point.[1][2]
-
Toluene (B28343): Toluene is another suitable solvent for the recrystallization of this compound.[1]
The choice of solvent may depend on the impurities present in the crude material. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: My crude this compound has a yellowish tint. Will recrystallization remove the color?
A2: Recrystallization is often effective at removing colored impurities. If the colored material is an impurity that has different solubility characteristics from this compound, it will preferentially remain in the mother liquor upon cooling. If a significant colored impurity persists after initial recrystallization, a small amount of activated carbon can be added to the hot solution before filtration. However, use activated carbon sparingly as it can also adsorb the desired product, leading to lower yields.
Q3: I am not getting any crystals upon cooling the solution. What should I do?
A3: The absence of crystal formation upon cooling can be due to several factors:
-
Solution is not saturated: You may have used too much solvent. To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound to the cooled solution.
-
Cool the solution to a lower temperature using an ice bath.
-
Q4: My product "oils out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities that depress the melting point of your compound. To prevent this:
-
Use a lower boiling point solvent system.
-
Increase the amount of solvent to ensure the compound stays in solution until a lower temperature is reached.
-
Cool the solution more slowly. A gradual decrease in temperature promotes the formation of an ordered crystal lattice.
-
Consider a preliminary purification step if the crude material is highly impure.
Q5: What are the common impurities in this compound synthesis, and can they be removed by recrystallization?
A5: Common impurities can arise from the starting materials and by-products of the synthesis reaction. Depending on the synthetic route, these can include unreacted starting materials like 2-chlorothiophene (B1346680) or 5-chloro-2-acetylthiophene, as well as chlorinated byproducts.[1][2] Recrystallization is generally effective at removing small amounts of these impurities, as their solubility profiles will likely differ from that of the desired product. For significant amounts of impurities, a preliminary purification step like column chromatography might be necessary.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Appearance | White to off-white or cream-yellow crystalline powder |
| Melting Point | 154-158 °C |
| Molecular Weight | 162.59 g/mol |
| CAS Number | 24065-33-6 |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble |
| Methanol | Slightly soluble |
| Ethanol | Soluble (especially when hot) |
| Toluene | Soluble (especially when hot) |
Experimental Protocols
General Protocol for Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more ethanol in small portions until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy). The optimal ratio of ethanol to water is typically between 3:1 and 5:1.[1] If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
General Protocol for Recrystallization from Toluene
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of toluene.
-
Heating: Heat the mixture on a hot plate with stirring. Add more toluene in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described above.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the recrystallization process.
References
Choosing a suitable solvent for recrystallization of thiophenecarboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in choosing a suitable solvent for the recrystallization of thiophenecarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good solvent for the recrystallization of thiophenecarboxylic acids?
A1: An ideal solvent for recrystallization should exhibit the following properties:
-
High solubility at elevated temperatures: The thiophenecarboxylic acid should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.
-
Low solubility at low temperatures: As the solution cools, the solubility of the acid should decrease significantly to allow for maximum crystal formation and recovery.
-
Inertness: The solvent should not react with the thiophenecarboxylic acid.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Non-toxic and inexpensive: For practical laboratory use, the solvent should be safe to handle and cost-effective.
Q2: Which common solvents are suitable for recrystallizing 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid?
A2: Both 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid are soluble in hot water, ethanol, and ether.[1] They are slightly soluble in chloroform.[1] For 3-thiophenecarboxylic acid, it is also soluble in benzene. A specific solubility for 3-thiophenecarboxylic acid in water is 0.2 g/10 mL.[2] Water is a commonly used solvent for the recrystallization of 2-thiophenecarboxylic acid and its derivatives.
Q3: When should a mixed solvent system be used for recrystallization?
A3: A mixed solvent system is employed when a single solvent does not provide the desired solubility characteristics.[3][4] This typically involves a pair of miscible solvents: one in which the thiophenecarboxylic acid is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[3][4] The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes turbid, indicating the saturation point.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Oiling Out: The compound separates as an oil instead of crystals. | The melting point of the thiophenecarboxylic acid is lower than the boiling point of the solvent, or the solution is supersaturated. Impurities can also lower the melting point. | - Add a small amount of additional hot solvent to decrease saturation. - Allow the solution to cool more slowly. - Use a lower boiling point solvent. - If using a mixed solvent system, add more of the "good" solvent. - Scratch the inside of the flask with a glass rod to induce crystallization.[5] - Add a seed crystal of the pure compound.[5] |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the acid and then allow it to cool again.[5] - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5] - Add a seed crystal of the pure compound.[5] |
| Low Recovery of Crystals | Too much solvent was used, or the acid is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[5] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as adding charcoal to a boiling solution can cause it to boil over. |
| Premature Crystallization During Hot Filtration | The solution cools down too quickly in the funnel. | - Pre-heat the funnel and the receiving flask before filtration. - Use a slight excess of the hot solvent to keep the compound dissolved during filtration, and then evaporate the excess solvent before cooling. |
Data Presentation
Table 1: Qualitative Solubility of Thiophenecarboxylic Acids in Common Solvents
| Solvent | 2-Thiophenecarboxylic Acid | 3-Thiophenecarboxylic Acid |
| Water | Soluble in hot water | Good solubility in water[6] |
| Ethanol | Soluble | Well-soluble[6] |
| Ether | Soluble | Well-soluble[6] |
| Chloroform | Slightly soluble | Solubility may decrease[6] |
| Benzene | Not specified | Soluble |
| Nonpolar Solvents | Not specified | Solubility may decrease[6] |
Experimental Protocols
Protocol 1: Recrystallization of 2-Thiophenecarboxylic Acid from Water
This protocol is adapted from a patent describing the preparation of 2-thiophenecarboxylic acid.[7]
-
Dissolution: In a suitable flask, add the crude 2-thiophenecarboxylic acid. For every 14.3 g of crude acid, add 100 mL of water.[7]
-
Heating: Heat the mixture to boiling to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified crystals, for example, in a vacuum desiccator.
Protocol 2: Recrystallization of 5-Bromo-3-Thiophenecarboxylic Acid from Water
This protocol is for a derivative of 3-thiophenecarboxylic acid and can be adapted for the parent compound.[8]
-
Dissolution: Dissolve the crude 5-bromo-3-thiophenecarboxylic acid in water. For 5.83 g of the acid, 300 mL of water was used.[8] Adjust the volume based on the amount of your crude product.
-
Heating: Heat the mixture to boiling to ensure complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool gradually to room temperature and then in an ice bath.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of ice-cold water.
-
Drying: Dry the crystals under vacuum.[8]
Solvent Selection Workflow
Caption: Workflow for selecting a suitable solvent system for the recrystallization of thiophenecarboxylic acids.
References
- 1. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 2. amherst.edu [amherst.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemeo.com [chemeo.com]
Technical Support Center: HPLC Purity Analysis of 5-Chloro-2-thiophenecarboxylic Acid
Welcome to the technical support center for the HPLC purity analysis of 5-Chloro-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting advice, and answers to frequently asked questions.
Experimental Protocol: HPLC Purity Analysis
This section details the recommended HPLC method for determining the purity of this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
2. Chromatographic Conditions:
The quantitative data for the HPLC method is summarized in the table below.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 50-80% B20-25 min: 80% B25-26 min: 80-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
3. System Suitability:
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of 5 replicate injections | < 2.0% for peak area and retention time |
4. Data Analysis:
The purity of the sample is calculated by the area percentage method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Experimental Workflow
Caption: A flowchart of the experimental workflow for HPLC purity analysis.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why is the peak for this compound tailing?
A1: Peak tailing for acidic compounds like this compound is a common issue.[1] The primary causes are secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[1][2]
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the carboxylic acid group of the analyte, causing tailing.[2]
-
Solution: Ensure the mobile phase pH is low enough to keep the analyte in its protonated (non-ionized) form. The use of 0.1% phosphoric acid helps to achieve this and mask the silanol interactions.[3]
-
-
Mobile Phase Issues: An improperly prepared or degraded mobile phase can lead to peak shape problems.
-
Solution: Prepare fresh mobile phase daily and ensure all components are of HPLC grade.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
Q2: I am observing poor resolution between the main peak and an impurity. What should I do?
A2: Poor resolution can be caused by several factors related to the mobile phase, column, or other instrumental parameters.
-
Mobile Phase Composition: The organic solvent percentage in your mobile phase greatly influences selectivity.
-
Solution: Adjust the gradient profile. A shallower gradient may improve the separation of closely eluting peaks.
-
-
Column Health: A contaminated or old column can lead to a loss of resolution.
-
Solution: Flush the column with a strong solvent like 100% acetonitrile. If resolution does not improve, consider replacing the column.
-
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Solution: Try reducing the flow rate to 0.8 mL/min.
-
Q3: The retention time of my analyte is shifting between injections. What is the cause?
A3: Retention time instability can be due to problems with the HPLC system or the mobile phase.
-
System Leaks: A leak in the system will cause fluctuations in the flow rate and pressure, leading to shifting retention times.
-
Solution: Check all fittings and connections for any signs of leakage.
-
-
Mobile Phase Composition: If the mobile phase is not adequately mixed or is changing over time (e.g., evaporation of the organic component), retention times will drift.
-
Solution: Ensure the mobile phase is well-mixed and covered to prevent evaporation. If using a gradient, ensure the pump's proportioning valves are working correctly.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions can cause retention time shifts in the first few injections of a sequence.
-
Solution: Increase the column equilibration time before the first injection.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC problems.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities can arise from the starting materials or by-products of the synthesis. Common precursors and related compounds that could be present as impurities include 2-chlorothiophene, 5-chloro-2-acetylthiophene, and other isomers or related substances.
Q2: Why is phosphoric acid used in the mobile phase?
A2: Phosphoric acid is a common acid modifier in reversed-phase HPLC.[4] For an acidic analyte like this compound, maintaining a low pH is crucial to ensure the carboxylic acid group is protonated.[3] This suppresses its ionization and leads to better peak shape and reproducible retention.[3]
Q3: Can I use a different C18 column?
A3: Yes, another C18 column with similar specifications (length, internal diameter, and particle size) can be used. However, some variation in retention time and selectivity may be observed. It is essential to perform the system suitability test to ensure the new column provides adequate performance for the analysis.
Q4: What is the purpose of the system suitability test?
A4: The system suitability test is an integral part of any HPLC analysis and is required by regulatory agencies.[5] It verifies that the chromatographic system (instrument, column, and mobile phase) is performing adequately on the day of the analysis to ensure the validity of the results.[5] The parameters tested, such as tailing factor, theoretical plates, and repeatability, confirm that the system is suitable for the intended analysis.[3][6]
References
Troubleshooting low conversion rates in thiophene acetylation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Friedel-Crafts acetylation of thiophene (B33073), a critical reaction in the synthesis of many pharmaceutical intermediates.
Troubleshooting Guide & FAQs
This section provides answers to common questions and solutions for problems you may encounter during your experiments, focusing on improving low conversion rates and addressing other related issues.
Low Conversion Rates
Q1: My thiophene acetylation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in thiophene acetylation can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions. Here's a breakdown of potential causes and their solutions:
-
Inactive Catalyst: The catalyst, especially traditional Lewis acids like AlCl₃, is highly sensitive to moisture.[1] Any moisture in the reactants or solvent can deactivate the catalyst. Solid acid catalysts, such as zeolites, also require proper activation to ensure their catalytic sites are available.[1]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. For solid acid catalysts like Hβ zeolite, ensure proper activation, which typically involves calcination at high temperatures (e.g., 550°C for 4 hours) to remove adsorbed water.[2]
-
-
Insufficient Catalyst Amount: The amount of catalyst can directly impact the reaction rate and overall conversion. An insufficient amount of catalyst will lead to a slower reaction and lower conversion.[1]
-
Solution: Increase the catalyst loading. Studies have shown that thiophene conversion increases with the amount of catalyst used.[1]
-
-
Low Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be very slow, resulting in poor conversion within a reasonable timeframe.
-
Solution: Increase the reaction temperature. For instance, when using Hβ zeolite and acetic anhydride (B1165640), increasing the temperature from 40°C (313 K) to 60°C (333 K) can significantly increase the reaction rate and lead to complete conversion.[1][3]
-
-
Suboptimal Reactant Ratio: The molar ratio of thiophene to the acylating agent (e.g., acetic anhydride) influences the reaction efficiency.
-
Impure Reactants: Impurities in the thiophene starting material, such as sulfur compounds, can deactivate the catalyst and inhibit the reaction.[1][4]
-
Solution: Ensure the purity of your thiophene. If impurities are suspected, purification of the starting material is recommended.[1]
-
Side Reactions and Byproduct Formation
Q2: My reaction mixture is turning dark and forming tar-like substances. What is causing this and how can I prevent it?
A2: The formation of dark, tarry materials is a common issue, often due to polymerization under harsh acidic conditions.[1]
-
Strong Lewis Acid Catalysts: Strong Lewis acids like aluminum chloride (AlCl₃) are known to cause polymerization and resinification of thiophene.[1][5]
-
Solution: Switch to a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄).[1][5] Alternatively, solid acid catalysts like zeolites (e.g., Hβ) or glauconite (B1166050) are excellent choices to minimize byproduct formation.[1]
-
-
High Reaction Temperature: Elevated temperatures can accelerate not only the desired acylation but also the side reactions leading to polymerization.[1]
-
Solution: Optimize the reaction temperature. While a higher temperature can increase the conversion rate, an excessively high temperature can decrease selectivity and promote tar formation.[1] It is crucial to find a balance that favors the formation of the desired product.
-
-
Rate of Reagent Addition: The rapid addition of the acylating agent can create localized high concentrations and exotherms, promoting side reactions.[1]
-
Solution: Add the acylating agent slowly to the mixture of thiophene and catalyst to control the reaction rate and temperature.[1]
-
Q3: I am getting a mixture of 2-acetylthiophene (B1664040) and 3-acetylthiophene. How can I improve the selectivity for the 2-isomer?
A3: The Friedel-Crafts acylation of thiophene preferentially yields 2-acetylthiophene due to the greater stability of the cationic intermediate formed during the reaction.[6][7] However, the formation of the 3-isomer can occur.
-
Solution: To improve selectivity, consider the choice of catalyst and reaction conditions. Stronger Lewis acids like AlCl₃ tend to favor the formation of the 2-isomer.[8] Running the reaction at lower temperatures can also enhance selectivity for the kinetically favored 2-acetylthiophene.[9]
Q4: Is diacylation a concern, and how can it be minimized?
A4: Diacylation is a possible side reaction, though it is less common than in Friedel-Crafts alkylation because the acyl group is deactivating.[6][10]
-
Solution: To minimize diacylation, it is recommended to use an excess of thiophene relative to the acylating agent.[6][10] This increases the probability that the acylating agent will react with an unsubstituted thiophene molecule.
Data Presentation
Table 1: Effect of Reaction Temperature on Thiophene Conversion (Catalyst: Hβ zeolite, Thiophene:Acetic Anhydride Molar Ratio = 1:3)
| Temperature (°C) | Temperature (K) | Conversion Rate | Notes |
| 40 | 313 | <40% after 0.5h | Low conversion, reaction is slow.[3] |
| 60 | 333 | 100% after 2h | Total conversion achieved.[3] |
| 80 | 353 | 100% after 0.5h | Higher temperature accelerates the reaction but can decrease selectivity.[1][3] |
Table 2: Effect of Thiophene to Acetic Anhydride Molar Ratio on Yield (Catalyst: Hβ zeolite)
| Thiophene:Acetic Anhydride Molar Ratio | Yield | Notes |
| 1:2 | Lower | Increasing the proportion of the acylating agent generally improves the yield.[1] |
| 1:3 | Optimal | This ratio has been identified as optimal in certain studies for maximizing the yield.[1][3] |
| 1:4 | Higher than 1:2 | A further increase in the acylating agent can continue to improve efficiency.[1] |
Experimental Protocols
Protocol 1: Acetylation using Hβ Zeolite (Solid Acid Catalyst)
This protocol describes a method for the liquid-phase acetylation of thiophene using a reusable solid acid catalyst, which minimizes waste and side reactions.[1]
Materials:
-
Thiophene (8.4 g, 0.1 mol)
-
Acetic Anhydride (30.6 g, 0.3 mol)
-
Hβ Zeolite catalyst (1.17 g)
Procedure:
-
Catalyst Activation (Recommended): Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove any adsorbed moisture.[2]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, condenser, and thermometer, add thiophene and acetic anhydride.[2]
-
Catalyst Addition: Add the activated Hβ zeolite catalyst to the reaction mixture.[2]
-
Reaction: Heat the mixture to 60°C using a water bath and stir vigorously.[2]
-
Monitoring: Monitor the reaction's progress by taking small aliquots periodically for analysis by Gas Chromatography (GC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The solid catalyst can be recovered by filtration. The liquid product can be purified by distillation.
Protocol 2: Acetylation using Phosphoric Acid
Materials:
-
Thiophene (60 g)
-
Acetic Anhydride (92 g)
-
85% Phosphoric Acid (10 g)
-
Tetrachloroethylene (B127269) (350 mL)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, add thiophene, acetic anhydride, 85% phosphoric acid, and tetrachloroethylene.[2]
-
Reaction: Slowly heat the mixture with stirring to 65-68°C. Maintain this temperature for 5 hours.[2]
-
Solvent Removal: After the reaction period, remove the tetrachloroethylene solvent by distillation under reduced pressure.[2]
Protocol 3: Acetylation using Stannic Chloride (SnCl₄)
Materials:
-
Thiophene (16.8 g, 0.2 mol)
-
Acetyl Chloride (17.3 g, 0.22 mol)
-
Anhydrous Stannic Chloride (SnCl₄) (52 g, 0.2 mol)
-
Dry Benzene (B151609) (100 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve thiophene and acetyl chloride in 50 mL of dry benzene.[2]
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add a solution of anhydrous stannic chloride in 50 mL of dry benzene from the dropping funnel over 30 minutes with continuous stirring.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for one hour with occasional swirling.[2]
-
Work-up: Decompose the reaction mixture by carefully pouring it into a mixture of ice and dilute hydrochloric acid.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the benzene layer, and wash it successively with water, a dilute sodium bicarbonate solution, and finally again with water.[2]
-
Purification: Dry the benzene solution over anhydrous calcium chloride. Remove the benzene by distillation. The residue is then distilled under reduced pressure to yield 2-acetylthiophene.[2]
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Mitigation strategies for byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Challenges in scaling up the synthesis of 5-Chloro-2-thiophenecarboxylic acid
Technical Support Center: Synthesis of 5-Chloro-2-thiophenecarboxylic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: There are several established methods for synthesizing this compound. The choice of route often depends on the available starting materials, scale of production, and safety considerations. The primary routes include:
-
Carboxylation of 2-Chlorothiophene (B1346680): This can be achieved via lithiation with n-butyllithium (n-BuLi) followed by quenching with carbon dioxide, or through a Friedel-Crafts acylation followed by hydrolysis.[1][2][3]
-
Grignard Reaction: This method involves forming a Grignard reagent from 5-chloro-2-bromothiophene, which is then reacted with carbon dioxide.[1][2][4]
-
Oxidation of 5-Chloro-2-acetylthiophene: The acetyl group is oxidized to a carboxylic acid using an oxidizing agent like sodium chlorite.[1][2][5]
-
One-Pot Synthesis from 2-Thiophenecarboxaldehyde: This involves the chlorination of 2-thiophenecarboxaldehyde, followed by an in-situ oxidation to yield the final product.[3][4][6]
Q2: We are experiencing low yields in the lithiation of 2-chlorothiophene with n-BuLi. What are the potential causes and solutions?
A2: Low yields in this reaction are a common issue, especially during scale-up. Here are the primary factors to investigate:
-
Moisture and Air Sensitivity: n-Butyllithium is highly reactive with water and oxygen. The reaction requires strictly anhydrous and anaerobic conditions.[3]
-
Troubleshooting: Ensure all glassware is oven-dried or flame-dried before use. Solvents must be rigorously dried, for example, by distilling over sodium or using a solvent purification system. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Temperature: The lithiation of 2-chlorothiophene is typically performed at very low temperatures (≤ -30°C) to ensure selectivity and prevent side reactions.[7]
-
Troubleshooting: Carefully monitor and control the internal reaction temperature. Use a suitable cooling bath (e.g., dry ice/acetone). Slow, dropwise addition of n-BuLi can help maintain the low temperature.
-
-
Quality of n-BuLi: The concentration of commercially available n-BuLi can decrease over time.
-
Troubleshooting: Titrate the n-BuLi solution before use to determine its exact molarity. This ensures the correct stoichiometry is used in the reaction.
-
-
Carbon Dioxide Quench: Inefficient quenching with CO2 can lead to lower yields.
-
Troubleshooting: Use freshly crushed dry ice or high-purity CO2 gas. Ensure efficient stirring to maximize the surface area of contact between the lithiated intermediate and the CO2. The addition of the lithiated species to a slurry of dry ice in an ethereal solvent is often effective.
-
Q3: Our final product is contaminated with a di-chlorinated impurity that is difficult to remove. How can we minimize its formation?
A3: The formation of di-chlorinated thiophene (B33073) species is a known problem, particularly in methods involving chlorination steps.[7]
-
Cause: Over-chlorination of the thiophene ring.
-
Preventative Measures:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use of reagents like N-chlorosuccinimide (NCS) can offer more controlled chlorination compared to chlorine gas.[8]
-
Reaction Conditions: Optimize the reaction temperature and time to favor mono-chlorination. Lower temperatures generally increase selectivity.
-
-
Purification:
-
Recrystallization: If the impurity is formed, purification by recrystallization is the most common method. A suitable solvent system (e.g., ethanol/water) can be used to selectively crystallize the desired this compound, leaving the more soluble di-chlorinated impurity in the mother liquor.[3]
-
Q4: The Grignard reaction from 5-chloro-2-bromothiophene is not initiating. What steps should we take?
A4: Difficulty in initiating a Grignard reaction is a classic problem in organic synthesis.
-
Moisture: Grignard reagents are extremely sensitive to moisture.
-
Troubleshooting: Ensure all glassware and solvents are scrupulously dry. The magnesium turnings should also be dry and fresh.
-
-
Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.
-
Troubleshooting: Activate the magnesium by crushing it in a mortar and pestle just before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[9]
-
-
Initiation Temperature: Sometimes, gentle heating is required to initiate the reaction.
-
Troubleshooting: Gently warm a small portion of the reaction mixture. Once the reaction starts (indicated by bubbling and a grayish color), the rest of the starting material can be added at a controlled rate. Be prepared to cool the reaction, as it can become quite exothermic once initiated.
-
Troubleshooting Guides
Guide 1: Low Yield
Guide 2: Product Purity Issues
Data Presentation
Table 1: Comparison of Synthesis Routes & Conditions
| Synthesis Route | Starting Material | Key Reagents | Typical Temp. | Reported Yield | Key Challenges |
| Lithiation | 2-Chlorothiophene | n-BuLi, CO₂ | -78°C to -30°C | ~70% | Strict anhydrous/anaerobic conditions, temperature control, hazardous reagents.[10] |
| Grignard | 5-Chloro-2-bromothiophene | Mg, CO₂ | RT to 40°C | Variable | Anhydrous conditions, Grignard initiation, expensive starting material.[1][4] |
| Friedel-Crafts | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃ | Not specified | Not specified | Generates significant acidic and chlorinated waste.[1][2][3] |
| Oxidation | 5-Chloro-2-acetylthiophene | NaClO₂, KH₂PO₄ | 20-30°C | 68-85% | Expensive starting material, potential for chlorine gas evolution.[2][3][10] |
| One-Pot | 2-Thiophenecarboxaldehyde | Cl₂, NaOH | -5°C to 30°C | up to 98.8% | Handling of chlorine gas, temperature control during oxidation.[2][3][4] |
Experimental Protocols
Protocol 1: Synthesis via Lithiation of 2-Chlorothiophene
Materials:
-
2-Chlorothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 2-chlorothiophene and anhydrous THF.
-
Cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.05 to 1.5 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C.[7]
-
After the addition is complete, stir the mixture at -78°C for 1 hour.
-
In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether.
-
Transfer the lithiated thiophene solution slowly via cannula into the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers with concentrated HCl to a pH of 1-2 to precipitate the product.[3]
-
Filter the white solid, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
Materials:
-
2-Thiophenecarboxaldehyde
-
Chlorine gas (Cl₂)
-
Sodium hydroxide (B78521) (NaOH) solution (20%)
-
Sodium sulfite
-
Hydrochloric acid (HCl)
-
Ethanol/Water for recrystallization
Procedure: This protocol is based on a patented industrial process and involves hazardous materials. It should only be performed by trained professionals with appropriate safety measures.
-
Chlorination: In a suitable reactor, cool the 2-thiophenecarboxaldehyde. Introduce chlorine gas at a controlled rate, maintaining the temperature between -5°C and 25°C. The reaction is monitored until the starting material is consumed, yielding the intermediate 5-chloro-2-thiophenecarboxaldehyde.[3]
-
Oxidation: In a separate vessel, prepare a pre-cooled solution of sodium hydroxide. Slowly add the intermediate from the previous step, keeping the temperature between -5°C and 0°C.[4]
-
After the addition, slowly introduce chlorine gas while maintaining the temperature between 15°C and 30°C.[2][4]
-
Continue the reaction for several hours after the chlorine addition is complete.
-
Work-up: Cool the reaction mixture and quench by adding a 10% aqueous solution of sodium sulfite.
-
Extract with dichloromethane to remove organic impurities.
-
Adjust the pH of the aqueous layer to 1-2 with concentrated HCl to precipitate the crude product.[3]
-
Filter the solid.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 4. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 5. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]
- 9. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 10. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling of 5-Chloro-2-thiophenecarboxylic acid using HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling of 5-Chloro-2-thiophenecarboxylic acid via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process.[1] These can be broadly categorized as:
-
Organic Impurities: These may include starting materials, by-products, intermediates, degradation products, and reagents.[1] For instance, synthesis of this compound may involve starting materials like 2-chlorothiophene (B1346680) or 2-thiophenecarboxaldehyde, and intermediates such as 5-chloro-2-thiophenecarboxaldehyde.[2]
-
Inorganic Impurities: These can be residual catalysts, salts, or other inorganic reagents used during synthesis.
-
Residual Solvents: Organic solvents used during the synthesis or purification process that are not completely removed.
Q2: Why is HPLC-MS a suitable technique for impurity profiling of this compound?
A2: HPLC-MS is a powerful and widely used technique for impurity profiling in the pharmaceutical industry.[1] HPLC excels at separating components in a mixture with high resolution, while MS provides sensitive detection and structural information, which is crucial for identifying unknown impurities.[1] For a compound like this compound, which is a known impurity in the drug Rivaroxaban, established HPLC-MS methods for the parent drug can often be adapted.
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation study involves subjecting the drug substance to stress conditions that are more severe than accelerated stability testing, such as heat, light, humidity, acid/base hydrolysis, and oxidation.[3][4] The purpose is to understand the degradation pathways and identify the likely degradation products that could form under various conditions.[3][4] This is a critical step in developing a stability-indicating analytical method that can effectively separate and quantify all potential impurities.[4]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Symptom: The chromatographic peak for this compound is asymmetrical, with a tail extending from the peak maximum.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Silanol (B1196071) Interactions | This compound is an acidic compound, and its carboxyl group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[5] Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form. For carboxylic acids, a mobile phase containing 0.1% formic acid or acetic acid is often effective.[6] |
| Insufficient Buffer Capacity | The mobile phase may not have enough buffering capacity to maintain a consistent pH, leading to inconsistent ionization of the analyte.[5] Solution: Increase the buffer concentration in the mobile phase. A concentration of 10-25 mM is typically sufficient for most applications.[5] |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing.[5] Solution: Reduce the injection volume or dilute the sample. |
| Contamination | Contamination on the guard or analytical column inlet can cause peak shape issues. Solution: Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column. |
Issue 2: Inconsistent Retention Times
Symptom: The retention time of the main peak shifts between injections.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Mobile Phase Composition | In reversed-phase chromatography, even a small change in the organic solvent percentage can significantly alter retention times. Solution: Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump's mixing performance is optimal. |
| Temperature Fluctuations | Changes in column temperature will affect retention times. Solution: Use a column oven to maintain a stable temperature throughout the analysis. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. Solution: Increase the column equilibration time between injections, especially when changing mobile phase composition. |
Issue 3: Low MS Signal Intensity (Ion Suppression)
Symptom: The mass spectrometer signal for the analyte is weak or inconsistent.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Matrix Effects | Co-eluting impurities or matrix components can suppress the ionization of the target analyte in the MS source. Solution: Improve chromatographic separation to resolve the analyte from interfering compounds. Modify the mobile phase composition or gradient profile. |
| Inappropriate Mobile Phase Additive | Some mobile phase additives (e.g., non-volatile buffers like phosphate) are not compatible with mass spectrometry. Solution: Use volatile mobile phase additives such as formic acid, acetic acid, or ammonium (B1175870) formate/acetate. |
| Incorrect MS Source Parameters | The electrospray ionization (ESI) source parameters may not be optimized for this compound. Solution: Optimize ESI parameters such as capillary voltage, gas flow, and temperature. Given its acidic nature, negative ion mode is likely to provide a better response. |
Experimental Protocols
Representative HPLC-MS Method
This protocol is a starting point and may require optimization for specific instruments and impurity profiles.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 50-500 |
Visualizations
Caption: Workflow for Impurity Profiling of this compound.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of different synthesis routes for 5-Chloro-2-thiophenecarboxylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Chloro-2-thiophenecarboxylic acid is a vital building block, notably in the synthesis of the anticoagulant Rivaroxaban. This guide provides a comparative analysis of five distinct synthetic routes to this compound, offering a comprehensive overview of their methodologies, performance metrics, and detailed experimental protocols to aid in the selection of the most suitable pathway for specific research and development needs.
This analysis covers synthesis from the following starting materials: 2-chlorothiophene, 5-chloro-2-bromothiophene, 5-chloro-2-acetylthiophene, 2-thiophenecarboxaldehyde, and thiophene-2-carboxylic acid. Each route presents a unique set of advantages and disadvantages in terms of yield, purity, reaction conditions, and accessibility of starting materials.
Comparative Performance of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficacy.
| Starting Material | Key Reagents | Reaction Type | Reported Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |
| 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃, NaOH | Friedel-Crafts Acylation & Hydrolysis | Moderate to High (estimated) | Good to High | Readily available starting material. | Use of corrosive and moisture-sensitive reagents; potential for isomer formation.[1][2] |
| 5-Chloro-2-bromothiophene | Mg, CO₂ | Grignard Reaction & Carboxylation | Moderate to High (estimated) | Good to High | Generally clean reaction with high selectivity. | Starting material is less common and more expensive; requires anhydrous conditions.[1][2] |
| 5-Chloro-2-acetylthiophene | NaClO₂, KH₂PO₄ or NaClO | Oxidation | 69 - 93 | 98.2 - 99.4 | High purity of the final product. | The starting material may require separate synthesis; use of strong oxidizing agents. |
| 2-Thiophenecarboxaldehyde | Cl₂, NaOH | One-Pot Chlorination & Oxidation | High | 98.8 | Efficient one-pot procedure; avoids isolation of intermediate. | Use of gaseous chlorine requires specialized equipment and safety precautions.[3] |
| Thiophene-2-carboxylic acid | N-Chlorosuccinimide (NCS) | Electrophilic Chlorination | High (reported) | High (expected) | Direct route from a common starting material. | Potential for side reactions and di-chlorination if not carefully controlled.[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes discussed.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 4. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]
A Comparative Guide to Thiophene Carboxylation: Friedel-Crafts vs. Grignard Methodologies
For researchers, scientists, and drug development professionals, the synthesis of thiophene-2-carboxylic acid is a crucial step in the development of numerous pharmaceuticals. This guide provides an objective comparison of two primary synthetic routes: the Friedel-Crafts reaction and the Grignard method. We will delve into the yields, experimental protocols, and mechanistic pathways of each to provide a comprehensive resource for selecting the optimal method for your research needs.
Executive Summary
The carboxylation of thiophene (B33073), a key transformation in organic synthesis, can be effectively achieved through both Friedel-Crafts and Grignard methodologies. The choice between these two routes often depends on factors such as desired yield, available starting materials, and tolerance to specific reaction conditions.
The Grignard method , which involves the reaction of a pre-formed 2-thienylmagnesium halide with carbon dioxide, is a robust and high-yielding approach. It offers excellent regioselectivity, exclusively producing the 2-carboxylated product.
The Friedel-Crafts reaction for thiophene carboxylation can be approached directly or indirectly. The direct approach, utilizing carbon dioxide with a strong Lewis acid catalyst, can also provide high yields. An alternative, multi-step indirect route involves an initial Friedel-Crafts acylation to form 2-acetylthiophene (B1664040), followed by a haloform reaction to yield the desired carboxylic acid. While reliable, this indirect method's overall yield is contingent on the efficiency of two separate transformations.
This guide will present a detailed analysis of these methods, supported by experimental data and protocols, to facilitate an informed decision-making process for your synthetic endeavors.
Yield Comparison
The following table summarizes the typical yields reported for the synthesis of thiophene-2-carboxylic acid and its derivatives using the Friedel-Crafts and Grignard methods.
| Method | Reagents | Product | Typical Yield (%) |
| Grignard Reaction | 2-Thienylmagnesium bromide, CO₂ | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | 86%[1] |
| Friedel-Crafts (Direct) | Substituted Thiophenes, CO₂, EtAlCl₂ | Substituted 2-Thiophenecarboxylic acids | up to 90%[2][3] |
| Friedel-Crafts (Indirect) | Thiophene, Acetic Anhydride (B1165640), then NaOBr | 2-Thiophenecarboxylic acid | 50-63% (overall) |
Reaction Pathways
The following diagrams illustrate the chemical transformations involved in the Friedel-Crafts and Grignard carboxylation of thiophene.
Experimental Protocols
Below are detailed experimental methodologies for the key reactions discussed.
Friedel-Crafts Carboxylation (Indirect Method: Acylation followed by Haloform Reaction)
This two-step procedure is a common and practical approach to synthesize thiophene-2-carboxylic acid.
Step 1: Friedel-Crafts Acylation of Thiophene to 2-Acetylthiophene
-
Materials: Thiophene, acetic anhydride, and a solid acid catalyst such as Hβ zeolite.
-
Procedure: In a round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, combine thiophene and acetic anhydride (e.g., a 1:3 molar ratio). Add the Hβ zeolite catalyst. Heat the reaction mixture to 60°C and stir. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst can be filtered off, and the excess acetic anhydride can be removed under reduced pressure. The crude 2-acetylthiophene can be purified by vacuum distillation. This method has been reported to achieve yields of up to 99.6%.[4]
Step 2: Haloform Reaction of 2-Acetylthiophene
-
Materials: 2-Acetylthiophene, sodium hydroxide (B78521), and bromine.
-
Procedure: Prepare a solution of sodium hypobromite (B1234621) by slowly adding bromine to a cold aqueous solution of sodium hydroxide. Add the 2-acetylthiophene to the sodium hypobromite solution. The reaction is typically exothermic and should be controlled with an ice bath. Stir the mixture until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the thiophene-2-carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried.
Grignard Method for Thiophene Carboxylation
This method involves the formation of a Grignard reagent from 2-bromothiophene, followed by its reaction with carbon dioxide.
-
Materials: 2-Bromothiophene, magnesium turnings, anhydrous tetrahydrofuran (B95107) (THF), and dry ice (solid carbon dioxide).
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add anhydrous THF to cover the magnesium. A solution of 2-bromothiophene in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium is consumed.
-
Carboxylation: Cool the freshly prepared Grignard reagent in an ice bath. Carefully add crushed dry ice to the reaction mixture in portions. A vigorous reaction will occur. Allow the mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then extracted with an aqueous sodium hydroxide solution to convert the carboxylic acid to its sodium salt. The aqueous layer is then acidified with a strong acid to precipitate the thiophene-2-carboxylic acid. The product is collected by filtration, washed with cold water, and dried. A yield of 86% has been reported for the carboxylation of a substituted thienyl Grignard reagent.[1]
-
Logical Workflow for Method Selection
The following diagram outlines a logical workflow to aid in the selection of the most appropriate carboxylation method based on key experimental considerations.
Conclusion
Both the Friedel-Crafts and Grignard methodologies offer effective routes to thiophene-2-carboxylic acid. The Grignard reaction generally provides a more direct and high-yielding pathway, making it an excellent choice when the appropriate starting materials are accessible and the stringent anhydrous conditions can be met. The direct Friedel-Crafts carboxylation also shows promise for high yields, particularly with substituted thiophenes. The indirect Friedel-Crafts approach, while involving an additional step, is a well-established and reliable method often employed in industrial settings. Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and objectives of the research project, including yield requirements, cost and availability of starting materials, and the chemical functionalities present in the substrate.
References
A Comparative Guide: 5-Chloro-2-thiophenecarboxylic acid vs. 5-Bromo-2-thiophenecarboxylic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, halogenated thiophenes serve as indispensable building blocks for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Among these, 5-Chloro-2-thiophenecarboxylic acid and 5-Bromo-2-thiophenecarboxylic acid are two prominent reagents. While structurally similar, the difference in their halogen substituent—chlorine versus bromine—imparts distinct reactivity profiles that are critical for synthetic planning. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these reagents is the first step in their effective application. The following table summarizes key data for both compounds.
| Property | This compound | 5-Bromo-2-thiophenecarboxylic acid |
| CAS Number | 24065-33-6 | 7311-63-9[1] |
| Molecular Formula | C₅H₃ClO₂S[2] | C₅H₃BrO₂S[1][3] |
| Molecular Weight | 162.59 g/mol [2] | 207.05 g/mol [1][3] |
| Appearance | White to light yellow crystal powder[4] | White to light yellow crystal powder[5] |
| Melting Point | 154-158 °C[4] | 140-144 °C[1][5] |
| Boiling Point | 287.0 ± 20.0 °C (Predicted) | 318.9 ± 27.0 °C[1] |
| pKa | ~3.32[6] | No experimental data found |
| Solubility | Soluble in DMSO and Methanol[6] | No specific data found, but expected to be soluble in polar organic solvents |
Synthetic Pathways
Both compounds can be synthesized through various established routes, allowing for flexibility based on available starting materials and laboratory capabilities.
This compound is commonly prepared via several methods:
-
Friedel-Crafts Acylation: 2-chlorothiophene (B1346680) undergoes acylation followed by hydrolysis.[7][8]
-
Grignard Reaction: 5-chloro-2-bromothiophene is converted to a Grignard reagent and then carboxylated with CO₂.[7][8]
-
Oxidation: Oxidation of 5-chloro-2-acetylthiophene or 5-chloro-2-thiophenecarboxaldehyde.[7][8]
5-Bromo-2-thiophenecarboxylic acid synthesis typically involves:
-
Direct Bromination: Electrophilic bromination of 2-thiophenecarboxylic acid.[9]
-
Oxidation: Oxidation of 5-bromothiophene-2-carbaldehyde, for instance, using Jones reagent.[9]
Caption: Key synthetic routes for 5-Chloro- and 5-Bromo-2-thiophenecarboxylic acid.
Reactivity in Synthesis: The Halogen Makes the Difference
The primary distinction in the synthetic utility of these two compounds lies in the reactivity of the carbon-halogen bond. The C-Br bond is weaker and more labile than the C-Cl bond, making 5-bromo-2-thiophenecarboxylic acid the more reactive partner in reactions involving the cleavage of this bond, most notably in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Stille, and Heck are cornerstones of modern organic synthesis for forming C-C bonds.[10][11] The critical initial step in these catalytic cycles is the oxidative addition of the organohalide to the palladium(0) complex. The lower bond dissociation energy of the C-Br bond facilitates this step, allowing reactions involving 5-bromo-2-thiophenecarboxylic acid derivatives to proceed under milder conditions and often with higher efficiency than their chloro-analogues.
-
5-Bromo-2-thiophenecarboxylic acid: It is extensively used as a substrate in Suzuki cross-coupling reactions to synthesize a wide array of 5-arylthiophene derivatives.[9][12] Studies have shown moderate to good yields (e.g., 65-80%) when its ester derivatives are coupled with various arylboronic acids.[12]
-
This compound: While less reactive, it can still participate in cross-coupling reactions.[13] However, this typically requires more forcing conditions, such as higher temperatures, stronger bases, or more sophisticated and often expensive phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the C-Cl bond.
Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.
Applications as Synthetic Intermediates
Both molecules are valuable intermediates beyond cross-coupling. The carboxylic acid moiety can be readily converted to esters, amides, or acid chlorides, providing a versatile handle for further functionalization.[9][13]
A notable industrial application for This compound is its role as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[4][6][13] In this context, the relative stability of the C-Cl bond may be advantageous, preventing unwanted side reactions while other parts of the molecule are being elaborated.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-thiophenecarboxylic acid via Bromination
This protocol is adapted from general procedures for the electrophilic bromination of thiophene (B33073) derivatives.[9]
-
Dissolution: Dissolve thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Protect the reaction from light.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any remaining bromine.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-thiophenecarboxylic acid.
Protocol 2: Suzuki Cross-Coupling of Pentyl 5-bromothiophene-2-carboxylate
This protocol is based on a reported synthesis of potential spasmolytic agents.[12]
-
Inert Atmosphere: To a Schlenk flask, add pentyl 5-bromothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (B84403) (K₃PO₄) (2.0 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq), to the reaction mixture under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to 90 °C and stir for the required time (typically 12-24 hours), monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired pentyl 5-arylthiophene-2-carboxylate product.
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and 5-Bromo-2-thiophenecarboxylic acid is dictated by the specific demands of the synthetic target.
| Feature | This compound | 5-Bromo-2-thiophenecarboxylic acid |
| Cross-Coupling Reactivity | Lower (Requires harsher conditions) | Higher (Milder conditions, often better yields) |
| Cost | Generally lower | Generally higher |
| Key Industrial Use | Intermediate for Rivaroxaban[4][6] | Versatile building block for R&D[9] |
| Ideal For... | Syntheses where the C-X bond should be less reactive; large-scale synthesis of specific targets like Rivaroxaban. | Rapid diversification of molecular scaffolds via cross-coupling; syntheses where mild conditions are paramount. |
References
- 1. 5-Bromo-2-thiophenecarboxylic acid | CAS#:7311-63-9 | Chemsrc [chemsrc.com]
- 2. This compound | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Comparative Analysis of 5-Chlorothiophene-2-Carboxamide Derivatives: A Guide to Biological Activity Screening
This guide provides a comparative analysis of the biological activities of 5-chlorothiophene-2-carboxamide (B31849) derivatives for researchers, scientists, and drug development professionals. The information presented is based on available experimental data and aims to facilitate an objective evaluation of these compounds against various biological targets.
Introduction
The 5-chlorothiophene-2-carboxamide scaffold is a versatile chemical structure that serves as a building block in the synthesis of various biologically active compounds.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anticoagulant agents.[1][2][3] The unique electronic properties of the thiophene (B33073) ring, combined with the reactivity of the carboxamide group, make it a valuable scaffold for designing novel molecules with diverse biological functions.[1][4]
Comparative Analysis of Biological Activities
The biological activities of 5-chlorothiophene-2-carboxamide derivatives are diverse, with significant findings in anticancer, antiviral, and antimicrobial research. The following sections provide a quantitative comparison of their performance in these key areas.
Anticancer and Antiproliferative Activity
Several studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.
For instance, chlorothiophene-based chalcone (B49325) analogs have shown potent toxicity against WiDr colorectal cancer cells.[2] Specifically, compounds designated as C4 and C6 exhibited strong activity with IC50 values of 0.77 µg/mL and 0.45 µg/mL, respectively.[2] Another study synthesized a series of thiophene-2-carboxamide derivatives and found that a derivative containing a 4-Cl-phenyl ring showed significant inhibitory activity against MCF-7, K562, HepG2, and MDA-MB-231 cell lines.[5] Notably, one compound (5b) from this series demonstrated remarkable cytotoxicity against the MCF-7 cell line with an IC50 of 0.09 µM.[5]
Furthermore, thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) have shown substantial antiproliferation properties against the Hep3B cancer cell line, with some compounds exhibiting IC50 values as low as 5.46 µM.[6]
Table 1: Comparative Anticancer Activity of 5-Chlorothiophene-2-Carboxamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / Activity | Reference |
| Chalcone Analog C6 | WiDr (Colorectal) | 0.45 µg/mL | [2] |
| Chalcone Analog C4 | WiDr (Colorectal) | 0.77 µg/mL | [2] |
| Compound 5b (with 4-Cl-phenyl) | MCF-7 (Breast) | 0.09 µM | [5] |
| Compound 5c | MCF-7 (Breast) | 2.22 µM | [5] |
| Compound 5c | HepG2 (Liver) | 0.72 µM | [5] |
| Compound 2b (CA-4 Biomimetic) | Hep3B (Liver) | 5.46 µM | [6] |
| Compound 2d (CA-4 Biomimetic) | Hep3B (Liver) | 8.85 µM | [6] |
| Compound 2e (CA-4 Biomimetic) | Hep3B (Liver) | 12.58 µM | [6] |
Antiviral Activity
Screening of chemical libraries has identified 5-chlorothiophene-2-carboxamide derivatives as potent anti-norovirus agents.[7] An initial hit, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, had an EC50 of 37 µM.[7] Structure-activity relationship (SAR) studies led to the identification of more potent analogs. For example, substituting bromo with chloro at the 5-position of the thiophene ring (compound 2b) resulted in an EC50 of 30 µM.[7] Further modifications, such as the introduction of di-chloro substituents on the thiophene ring, yielded compounds with even greater potency, with EC50 values as low as 6.6 µM.[7]
Table 2: Comparative Anti-norovirus Activity of Thiophene Carboxamide Derivatives
| Compound/Derivative | Assay | EC50 Value | Reference |
| 5-bromo-thiophene analog (1) | CPE Reduction | 37 µM | [7] |
| 5-chloro-thiophene analog (2b) | CPE Reduction | 30 µM | [7] |
| 3,5-di-bromo-thiophene analog (2j) | CPE Reduction | 24 µM | [7] |
| 4,5-di-chloro-thiophene analog (2k) | CPE Reduction | 6.6 µM | [7] |
| 4,6-di-fluoro-benzothiazole analog (3j) | CPE Reduction | 5.6 µM | [7] |
| Hybrid analog (4b) | CPE Reduction | 0.53 µM | [7] |
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties, particularly against drug-resistant bacteria.[3] In a study focused on colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli, several thiophene derivatives demonstrated promising antibacterial activity.[8] The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to >64 mg/L.[8] Specifically, compounds 4, 5, and 8 showed MIC50 values between 16 and 32 mg/L for Col-R A. baumannii and between 8 and 32 mg/L for Col-R E. coli.[8]
In another context, a series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides were screened for antimycobacterial activity. Most of these compounds were active against Mycobacterium tuberculosis H37Rv, with MICs in the range of 1.56–6.25 µg/mL.[9] One derivative, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, was particularly effective, inhibiting all tested mycobacterial strains.[9]
Table 3: Comparative Antimicrobial Activity of Thiophene and Carboxamide Derivatives
| Compound/Derivative | Target Organism | MIC / MIC50 Value | Reference |
| Thiophene Derivative 4 | Col-R A. baumannii | 16 mg/L | [3][8] |
| Thiophene Derivative 5 | Col-R A. baumannii | 16 mg/L | [3][8] |
| Thiophene Derivative 8 | Col-R A. baumannii | 32 mg/L | [3][8] |
| Thiophene Derivative 4 | Col-R E. coli | 8 mg/L | [3][8] |
| Thiophene Derivative 5 | Col-R E. coli | 32 mg/L | [3][8] |
| Thiophene Derivative 8 | Col-R E. coli | 32 mg/L | [3][8] |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21) | M. tuberculosis H37Rv | 1.56 µg/mL | [9] |
| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid (30) | M. tuberculosis H37Rv | 3.13 µg/mL | [9] |
Kinase and Enzyme Inhibition
The 5-chlorothiophene-2-carboxamide moiety is a key component in the structure of Rivaroxaban, a direct Factor Xa (FXa) inhibitor used as an anticoagulant.[1][10] The addition of this group to the core structure was found to increase the potency by 200-fold.[10] The chlorothiophene moiety binds to a specific tyrosine residue (Tyr-228) in the S1 pocket of the FXa enzyme, which is crucial for its inhibitory activity.[10]
Derivatives of related benzothiophene-2-carboxamides have been developed as potent and selective inhibitors of cdc-like kinases (Clk), which are promising targets for cancer therapy.[11][12] For example, a 5-methoxybenzothiophene-2-carboxamide derivative (10b) showed a cell-free IC50 of 12.7 nM against Clk1.[11] By modifying the scaffold to include a 5-hydroxy group, researchers developed multi-target kinase inhibitors active against Dyrk1A, Dyrk1B, and Clk1.[13]
Table 4: Kinase and Enzyme Inhibitory Activity
| Compound/Derivative | Target Enzyme | IC50 / K_i | Reference |
| Rivaroxaban | Factor Xa | - (Key binding moiety) | [10] |
| Compound 10b (5-methoxybenzothiophene) | Clk1 | 12.7 nM | [11] |
| Compound 1b (5-methoxybenzothiophene) | Clk1/4 | Potent and selective | [12] |
| Compound 16b (5-hydroxybenzothiophene) | Clk4 | 11 nM | [14] |
| Compound 16b (5-hydroxybenzothiophene) | DRAK1 | 87 nM | [14] |
| Compound 16b (5-hydroxybenzothiophene) | Haspin | 125.7 nM | [14] |
| Compound 16b (5-hydroxybenzothiophene) | Clk1 | 163 nM | [14] |
| Compound 5b (thiophene-2-carboxamide) | PTP1B | 5.25 µM | [5] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of these derivatives stem from their ability to interact with various biological targets. Some derivatives exert their anticancer effects by targeting the p53 pathway.[2] Others function as kinase inhibitors, modulating signaling pathways crucial for cell growth and survival, such as those regulated by Clk and Dyrk kinases.[13][14][15] In the context of anticoagulation, the mechanism involves direct inhibition of Factor Xa, a critical enzyme in the blood coagulation cascade.[10] For antimycobacterial activity, the proposed target is the Fatty Acid Synthase I (FAS I) system.[9]
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Simplified kinase signaling pathway (e.g., MAPK/ERK) and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the screening of these derivatives.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well microplates at a density of approximately 10,000 cells per well.[2]
-
Incubation: The plates are incubated for 24 hours in a CO2 incubator to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiophene-2-carboxamide derivatives.
-
Further Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for approximately 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]
Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus, such as the norovirus.[7]
-
Preparation: A dilution series of each test compound is prepared.
-
Virus-Compound Incubation: The compound dilutions are mixed with a known quantity of the virus (e.g., Murine Norovirus, MNV) and incubated for 30 minutes.[7]
-
Cell Exposure: The mixture is then added to RAW264.7 cells in duplicate wells.[7]
-
Infection Period: The virus is allowed to infect the cells for 1 hour.[7]
-
Incubation: The cells are incubated for 72 hours.
-
Evaluation: The level of cytopathic effect (CPE), or virus-induced cell damage, is observed and quantified. The 50% effective concentration (EC50) is determined as the compound concentration that reduces the CPE by 50%.[7]
Antimicrobial Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., E. coli, A. baumannii) is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined by visual inspection as the lowest compound concentration at which there is no visible turbidity (growth).[3] The MIC50 is the concentration that inhibits 50% of the tested strains.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of direct Xa inhibitors - Wikipedia [en.wikipedia.org]
- 11. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 14. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicalkinomics.com [chemicalkinomics.com]
Unveiling the Potential: A Comparative Guide to the Antimicrobial Efficacy of Novel Thiophene-Based Compounds
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Thiophene-based compounds have emerged as a promising class of molecules, demonstrating significant antimicrobial activity against a broad spectrum of pathogens. This guide provides an objective comparison of the performance of these novel compounds against established alternatives, supported by experimental data and detailed methodologies.
Thiophene (B33073), a five-membered heterocyclic ring containing a sulfur atom, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have been extensively investigated for various pharmacological activities, with recent research highlighting their potential as potent antimicrobial agents.[3][4] Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5][6]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of novel thiophene derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of several recently developed thiophene-based compounds against various bacterial strains, in comparison to standard antibiotics.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Salmonella typhi (Gram-negative) | Reference |
| Thiophene Derivative S17 | 16.87 µM | 9.45 µM | 16.87 µM | - | [7] |
| Thiophene Derivative S7 | - | - | - | 9.74 µM | [7] |
| Cefadroxil (Standard) | 16.40 µM | 32.80 µM | 16.40 µM | 16.40 µM | [7] |
| Compound/Antibiotic | Acinetobacter baumannii (Colistin-Resistant) | Escherichia coli (Colistin-Resistant) | Reference |
| Thiophene Derivative 4 | 16 mg/L | 8 mg/L | [6] |
| Thiophene Derivative 5 | 16 mg/L | 32 mg/L | [6] |
| Thiophene Derivative 8 | 32 mg/L | 32 mg/L | [6] |
| Colistin (Standard) | 128 mg/L | 8 mg/L | [6] |
| Compound/Antibiotic | Clostridium difficile | Reference |
| Spiro-indoline-oxadiazole 17 | 2 to 4 µg/ml | [8][9] |
Experimental Protocols
The validation of the antimicrobial efficacy of these novel compounds relies on standardized and reproducible experimental protocols. The following methodologies are central to the data presented.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[8][9][10]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The thiophene-based compounds and standard antibiotics are serially diluted in the broth medium within a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Agar (B569324) Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[11]
-
Plate Preparation: A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the thiophene compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
References
- 1. ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | CoLab [colab.ws]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of novel thiophene as antimicrobial agents [wisdomlib.org]
The Role of Halogenated Thiophenecarboxylic Acids in Modern Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, halogenated thiophenecarboxylic acids represent a versatile and highly valuable class of building blocks. The introduction of different halogens onto the thiophene (B33073) ring can profoundly influence the physicochemical and pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This guide provides a comparative overview of halogenated thiophenecarboxylic acids and their derivatives in the context of antimicrobial, anticancer, and anti-inflammatory drug design, supported by experimental data and detailed methodologies.
The thiophene ring is a bioisostere of the benzene (B151609) ring and is found in numerous approved drugs.[1] Halogenation of this scaffold is a key strategy to modulate drug-target interactions and metabolic stability.[2] This guide explores how the choice of halogen (fluorine, chlorine, bromine, or iodine) on a thiophenecarboxylic acid core can dictate biological activity across different therapeutic areas.
Antimicrobial Activity: A Direct Comparison of Halogen Substitution
A systematic study of 3-halobenzo[b]thiophenes has provided direct comparative data on the impact of different halogens on antimicrobial activity. The minimum inhibitory concentration (MIC) of chloro, bromo, and iodo derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[2]
Comparative Antimicrobial Data
The following table summarizes the MIC values (in µg/mL) for cyclohexanol-substituted 3-halobenzo[b]thiophenes, demonstrating the superior efficacy of chloro and bromo substitutions over iodo substitution in this particular scaffold.[2]
| Compound ID | Halogen at C3 | B. cereus | S. aureus | E. faecalis | C. albicans |
| 25 | Cl | 16 | 16 | 16 | 16 |
| 26 | Br | 16 | 16 | 16 | 16 |
| 27 | I | >512 | >512 | >512 | >512 |
Notably, the chloro- and bromo-substituted compounds exhibited identical and significant activity against the tested Gram-positive bacteria and C. albicans, while the iodo-substituted counterpart was inactive.[2] This highlights the critical role of the specific halogen in determining the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The antimicrobial activity of the halogenated thiophene derivatives was determined using the broth microdilution method.[2][3]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum in a suitable broth medium, with the turbidity adjusted to a 0.5 McFarland standard.[3]
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate containing the appropriate broth medium.[4]
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3] This is determined by visual inspection of the microtiter plates.[3]
Anticancer Activity: Halogenated Thiophenes as Ligands in Metal Complexes
Halogenated thiophenecarboxylic acids are also pivotal in the design of novel anticancer agents. For instance, 3-chlorothiophene-2-carboxylic acid has been used as a ligand to synthesize transition metal complexes with significant cytotoxic activity.[5] A study on cobalt (II) complexes incorporating this ligand demonstrated notable inhibitory effects against various cancer cell lines.[5]
Anticancer Activity Data
The inhibitory activity of a cobalt (II) complex of 3-chlorothiophene-2-carboxylic acid ([{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L•5H2O, where L = 3-chlorothiophene-2-carboxylate) was evaluated against a panel of human cancer cell lines.[5]
| Cell Line | Cancer Type | Inhibition Rate (%) at 50 µg/mL |
| K562 | Leukemia | 62.05 ± 1.15 |
| A549 | Lung Cancer | 36.93 ± 2.04 |
| HepG2 | Liver Cancer | 46.38 ± 1.86 |
| SW480 | Colon Cancer | 66.83 ± 1.05 |
These findings underscore the potential of using halogenated thiophenecarboxylic acids to construct metal-based anticancer agents. The mechanism of action for such Pt(IV) complexes is believed to involve reduction to the active Pt(II) species within the cancer cell, which can then bind to DNA and induce apoptosis.[6][7]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds was assessed using the Sulforhodamine B (SRB) assay.[2][8]
-
Cell Seeding: Adherent cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[10]
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[9]
-
Staining: The plates are washed, and the fixed cells are stained with 0.4% Sulforhodamine B solution for 30 minutes at room temperature.[8]
-
Absorbance Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is then read at 510 nm using a microplate reader.[9] The IC50 value, which is the concentration that inhibits cell growth by 50%, is then calculated.[10]
Anti-inflammatory Activity: Thiophene Scaffolds in COX/LOX Inhibition
Thiophene-containing molecules are well-established anti-inflammatory agents.[8][11] A prominent example is Tenidap, a drug that contains a chlorinated thiophene moiety and exhibits its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as by modulating cytokine production.[12][13]
The arachidonic acid cascade is a key signaling pathway in inflammation. COX and LOX enzymes are central to this pathway, producing prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. The dual inhibition of these enzymes is a desirable characteristic for novel anti-inflammatory drugs.[14]
Experimental Protocol: COX and LOX Enzyme Inhibition Assays
The inhibitory activity of compounds against COX and LOX enzymes can be determined using commercially available screening kits or established spectrophotometric methods.[15][16]
-
Enzyme Preparation: Purified COX-1, COX-2, and 5-LOX enzymes are used.
-
Inhibition Assay: The test compounds are pre-incubated with the respective enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).
-
Detection: The formation of the enzymatic product is measured. For COX enzymes, this is often done by monitoring the oxidation of a chromogenic substrate.[17] For LOX enzymes, the formation of hydroperoxides can be detected spectrophotometrically.[16]
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[18]
Visualizing Experimental and Biological Pathways
To further clarify the methodologies and mechanisms discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for biological activity screening and the arachidonic acid signaling pathway targeted by anti-inflammatory thiophene derivatives.
Caption: General workflow for the synthesis and biological evaluation of halogenated thiophene derivatives.
Caption: Inhibition of the arachidonic acid pathway by halogenated thiophene-based anti-inflammatory agents.
Conclusion
The strategic use of halogenation on the thiophenecarboxylic acid scaffold provides a powerful tool for modulating biological activity. As demonstrated, the choice of halogen can have a dramatic impact on the antimicrobial efficacy of a compound. Furthermore, these halogenated building blocks serve as crucial components in the development of more complex therapeutic agents, including metal-based anticancer drugs and potent anti-inflammatory molecules. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to evaluate the potential of their own novel halogenated thiophene derivatives. Future comparative studies focusing on a wider range of halogen substitutions and their effects on diverse biological targets will undoubtedly continue to expand the therapeutic applications of this versatile chemical class.
References
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phytojournal.com [phytojournal.com]
A Guide to Structural Confirmation of Substituted Thiophenes using NMR Spectral Analysis
For researchers, scientists, and drug development professionals, the precise elucidation of molecular structure is a critical step in the synthesis and characterization of novel compounds. Thiophene (B33073) derivatives are a cornerstone in medicinal chemistry and materials science, making their unambiguous structural confirmation essential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides a comparative analysis of ¹H and ¹³C NMR spectral data for a range of substituted thiophenes, supported by experimental protocols and visualizations to aid in the interpretation of spectral data.
The Influence of Substituents on Thiophene's NMR Landscape
The electronic environment of the thiophene ring is highly sensitive to the nature and position of substituents, which in turn significantly influences the chemical shifts (δ) of the ring's protons and carbons. Electron-donating groups (EDGs) tend to increase electron density, causing an upfield shift (lower ppm) of the signals of nearby protons and carbons. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (higher ppm).
This guide presents a compilation of ¹H and ¹³C NMR data for a variety of 2- and 3-substituted thiophenes, illustrating these substituent effects. All data is presented in parts per million (ppm) and was recorded in deuterated chloroform (B151607) (CDCl₃), unless otherwise noted.
Comparative ¹H NMR Data for Substituted Thiophenes
The chemical shifts of the thiophene ring protons are invaluable for determining the substitution pattern. The coupling constants (J-values) between adjacent protons provide further confirmation of their relative positions.
| Substituent | Position | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | Other Protons (ppm) |
| -H | - | 7.18 | 6.99 | 6.99 | 7.18 | - |
| -CH₃ | 2 | - | 6.85 | 6.95 | 7.15 | 2.52 (CH₃) |
| -CH₃ | 3 | 7.17 | - | 6.87 | 6.86 | 2.25 (CH₃)[1] |
| -OCH₃ | 2 | - | 6.21 | 6.73 | 7.14 | 3.77 (OCH₃) |
| -OCH₃ | 3 | 7.14 | - | 6.21 | 6.73 | 3.77 (OCH₃)[1] |
| -Br | 2 | - | 7.06 | 7.28 | 7.28 | - |
| -Br | 3 | 7.28 | - | 7.06 | 7.28 | -[1] |
| -NO₂ | 2 | - | 7.85 | 7.25 | 8.00 | - |
| -NO₂ | 3 | 8.15 | - | 7.30 | 7.60 | - |
| -CHO | 2 | - | 7.70 | 7.20 | 7.80 | 9.90 (CHO) |
| -CHO | 3 | 8.10 | - | 7.30 | 7.90 | 9.95 (CHO) |
| -COOCH₃ | 2 | - | 7.75 | 7.10 | 7.50 | 3.90 (OCH₃) |
| -COOCH₃ | 3 | 8.05 | - | 7.25 | 7.85 | 3.90 (OCH₃) |
Comparative ¹³C NMR Data for Substituted Thiophenes
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shifts of the thiophene ring carbons are also strongly influenced by the electronic nature of the substituents.
| Substituent | Position | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |
| -H | - | 125.6 | 127.4 | 127.4 | 125.6 | - |
| -CH₃ | 2 | 139.9 | 126.8 | 127.2 | 124.9 | 15.4 (CH₃) |
| -CH₃ | 3 | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃)[1] |
| -OCH₃ | 2 | 167.3 | 108.1 | 124.2 | 116.2 | 59.8 (OCH₃) |
| -OCH₃ | 3 | 121.7 | 160.0 | 101.4 | 125.8 | 58.2 (OCH₃)[1] |
| -Br | 2 | 112.9 | 130.4 | 128.3 | 126.5 | - |
| -Br | 3 | 122.9 | 110.1 | 129.0 | 126.0 | -[1] |
| -NO₂ | 2 | 151.8 | 131.2 | 128.0 | 127.8 | - |
| -NO₂ | 3 | 123.5 | 148.5 | 122.1 | 130.2 | - |
| -CHO | 2 | 144.1 | 136.2 | 128.4 | 135.0 | 183.0 (CHO) |
| -CHO | 3 | 132.5 | 141.8 | 125.9 | 134.1 | 184.5 (CHO) |
| -COOCH₃ | 2 | 141.2 | 133.8 | 127.9 | 132.5 | 162.5 (C=O), 52.1 (OCH₃) |
| -COOCH₃ | 3 | 129.9 | 133.0 | 127.1 | 133.5 | 163.0 (C=O), 52.3 (OCH₃) |
Typical Proton-Proton Coupling Constants in Substituted Thiophenes
The magnitude of the coupling constant (J) between two protons is dependent on the number of bonds separating them and their spatial relationship. For the thiophene ring, the following ranges for coupling constants are typically observed:
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| J(H2-H3) | 3 | 4.9 - 5.8 |
| J(H3-H4) | 3 | 3.5 - 4.5 |
| J(H4-H5) | 3 | 4.8 - 5.5 |
| J(H2-H4) | 4 | 1.0 - 1.8 |
| J(H2-H5) | 4 | 2.8 - 3.5 |
| J(H3-H5) | 4 | 1.2 - 1.8 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of substituted thiophenes.
1. Sample Preparation:
-
Dissolve 5-10 mg of the thiophene derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
The field frequency should be locked using the deuterium (B1214612) signal from the solvent.[1]
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically employed.[1]
-
Spectral Width: A spectral width of approximately 10-12 ppm is recommended.[1]
-
Number of Scans: 16 to 32 scans are generally sufficient to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used between scans.[1]
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom.[1]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.[1]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei.[1]
5. Data Processing:
-
Apply a Fourier transformation to the acquired Free Induction Decay (FID).[1]
-
Phase correct the resulting spectrum.[1]
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]
-
For ¹H spectra, integrate the signals to determine the relative number of protons.[1]
Visualizing the NMR Analysis Workflow
The logical progression from sample preparation to the final structural elucidation can be visualized as a clear workflow.
Caption: Workflow for NMR data acquisition and analysis.
Logical Relationships in Spectral Interpretation
The effect of a substituent on the chemical shifts of the thiophene ring protons and carbons follows a predictable pattern based on its electronic properties. This relationship is a key aspect of spectral interpretation for structural confirmation.
Caption: Influence of substituent electronic effects on NMR chemical shifts.
References
In Vitro Anticancer Activity of 5-Chloro-2-thiophenecarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer performance of various derivatives of 5-Chloro-2-thiophenecarboxylic acid and related thiophene (B33073) compounds against several cancer cell lines. The information is compiled from recent studies and presented with supporting experimental data to aid in research and development efforts.
Comparative Efficacy of Thiophene Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various thiophene derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID/Name | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Oleoyl Hybrid | HCT116 (Colon) | 22.4 | [1] |
| Compound 2 | Oleoyl Hybrid | HCT116 (Colon) | 0.34 | [1] |
| HTB-26 (Breast) | 10-50 | [1] | ||
| PC-3 (Pancreatic) | 10-50 | [1] | ||
| HepG2 (Hepatocellular) | 10-50 | [1] | ||
| Compound 6 | Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Leukemic) | 1.8 ± 0.1 | [2] |
| Compound 7 | Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Leukemic) | 2.1 ± 0.8 | [2] |
| Compound C4 | Chlorothiophene-based chalcone | WiDr (Colorectal) | 0.77 µg/mL | [3] |
| Compound C6 | Chlorothiophene-based chalcone | WiDr (Colorectal) | 0.45 µg/mL | [3] |
| Compound 5a | Bis-chalcone with thiophene moiety | MCF7 (Breast) | 7.87 ± 2.54 | [4] |
| HCT116 (Colon) | 18.10 ± 2.51 | [4] | ||
| A549 (Lung) | 41.99 ± 7.64 | [4] | ||
| Compound 5b | Bis-chalcone with thiophene moiety | MCF7 (Breast) | 4.05 ± 0.96 | [4] |
| Compound 9a | Bis-chalcone with thiophene moiety | HCT116 (Colon) | 17.14 ± 0.66 | [4] |
| Compound 8e | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivative | Various (NCI-60 panel) | 0.411 - 2.8 | [5][6] |
| Compound 2h | 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone | NCI-60 panel (mean) | 1.57 (GI50) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the reviewed literature are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [4][8]
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (like DMSO) for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
2. Sulforhodamine B (SRB) Assay
This assay is based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Fixation: After treatment, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).
-
Data Analysis: The IC50 value is calculated based on the absorbance readings, which are proportional to the cellular protein mass.
3. Crystal Violet Assay [1]
This is another method to assess cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Cells are seeded and treated in a similar manner to the MTT and SRB assays.
-
Fixation and Staining: After treatment, the cells are fixed and stained with a crystal violet solution.
-
Washing: Excess stain is washed away.
-
Solubilization: The stained cells are solubilized with a solvent (e.g., acetic acid).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (around 590 nm).
-
Data Analysis: The IC50 value is determined from the absorbance readings, which correlate with the number of viable cells.
Visualizing Experimental and Biological Processes
The following diagrams illustrate a typical experimental workflow for in vitro anticancer drug screening and a proposed signaling pathway for apoptosis induction by thiophene derivatives.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by thiophene derivatives.
Mechanism of Action Insights
Several studies suggest that thiophene derivatives, including those related to this compound, exert their anticancer effects through the induction of apoptosis (programmed cell death). The proposed mechanism often involves the intrinsic apoptotic pathway, which is initiated within the cell.
Key molecular events may include:
-
Modulation of Bcl-2 Family Proteins: Some thiophene derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2.[9] This disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria.
-
Caspase Activation: The inhibition of anti-apoptotic proteins can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3). These caspases are the executioners of apoptosis, leading to cell death.[4][9]
Further research, including molecular docking studies, is ongoing to fully elucidate the specific molecular targets and intricate mechanisms of action of these promising anticancer compounds.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 6. techscience.com [techscience.com]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Docking Analysis of Thiophene Carboxylic Acid Derivatives: An In Silico and In Vitro Perspective
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of thiophene (B33073) carboxylic acid derivatives against various biological targets, supported by experimental and computational data. Thiophene, a sulfur-containing heterocyclic scaffold, is a prominent structural motif in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide summarizes key findings from recent comparative docking studies, presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing complex biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.
Performance of Thiophene-Based Inhib
Safety Operating Guide
Proper Disposal of 5-Chloro-2-thiophenecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of 5-Chloro-2-thiophenecarboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
I. Immediate Safety and Hazard Profile
Before handling this compound for disposal, it is crucial to be aware of its hazard profile. This information, summarized from Safety Data Sheets (SDS), dictates the necessary personal protective equipment (PPE) and handling precautions.
| Hazard Classification | Description | Recommended Precautions |
| Physical State | Cream-colored powder. | Avoid generating dust.[1] |
| Health Hazards | Causes skin, eye, and respiratory tract irritation.[1][2][3] May cause an allergic skin reaction.[3][4][5] | Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2][5] Use in a well-ventilated area or a chemical fume hood.[1] |
| Environmental Hazards | No specific data available, but it is recommended to prevent the product from entering drains.[5][6][7] | Do not dispose of down the sink or in general waste. |
| Combustibility | Considered a combustible solid. | Keep away from heat and sources of ignition.[4] |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should be disposed of through an approved waste disposal plant or a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][4][8][9]
Step 1: Containment and Labeling
-
Solid Waste: Collect dry this compound waste, including any contaminated materials from spills, in a designated, well-sealed, and chemically compatible container.[1][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
Step 2: Segregation of Waste
-
Chlorinated Waste Stream: As a chlorinated organic compound, this acid should be segregated into the halogenated organic waste stream.
-
Avoid Mixing: Do not mix with non-halogenated solvents or other waste categories unless explicitly permitted by your EHS department.[10] Mixing incompatible waste streams can create dangerous reactions and complicate the disposal process.
Step 3: Storage Pending Disposal
-
Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
III. Accidental Spill Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[1]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][5] Avoid creating dust.[1][5]
-
Clean the Area: After the material has been collected, clean the spill site as recommended by your institution's safety protocols.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal workflow for this compound.
By following these structured procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Chlorothiophene-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 6. georganics.sk [georganics.sk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 5-Chlorothiophene-2-carboxylic Acid | 24065-33-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
